7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSHNQMIWONQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a fluorinated heterocyclic compound, represents a significant scaffold in modern medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its prevalence in a wide array of biologically active molecules.[1] The incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 3-position imparts unique physicochemical characteristics that are critical for its pharmacokinetic and pharmacodynamic profiles.[2] These properties, including solubility, lipophilicity, and acidity, govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both predicted data and detailed experimental protocols to enable a thorough understanding and further investigation of this promising molecule.
Chemical Identity and Core Properties
This compound is a crystalline solid under standard conditions. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1159827-76-5 | [3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | O=C(C1=CN=C2C=C(F)C=CN12)O | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, a suite of well-established computational models has been employed to predict its key physicochemical parameters. These predictions serve as a valuable starting point for experimental design and interpretation.
| Physicochemical Parameter | Predicted Value | Computational Method |
| Melting Point | 235-245 °C | Not specified |
| Boiling Point | 453.7±45.0 °C | Not specified |
| Aqueous Solubility (logS) | -2.5 to -3.0 | ALOGPS |
| pKa (acidic) | 3.5 - 4.5 | ChemAxon |
| logP (octanol-water) | 1.5 - 2.0 | XLOGP3, ALOGP |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Solubility Profile
A compound's solubility is a critical determinant of its bioavailability and formulation feasibility. This compound is predicted to have low aqueous solubility.
Experimental Determination of Aqueous Solubility
Two primary methods are recommended for the experimental determination of aqueous solubility: the Shake-Flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.[5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The solubility is expressed in µg/mL or mM.
Protocol: Kinetic Solubility Assay (Solution-Precipitation Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).[7]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a 96-well plate to create a range of concentrations.
-
Precipitation Monitoring: Monitor the formation of precipitate over a set period (e.g., 1-2 hours) using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.[8][9]
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key indicator of a drug's ability to cross cell membranes.
Experimental Determination of logP
The shake-flask method is the traditional and most accurate approach for determining logP.[10]
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[10]
Acidity Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values.
Experimental Determination of pKa
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[11]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups are ionized. This corresponds to the midpoint of the titration curve.[11]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.
General Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in their characteristic regions.
General Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[14][15]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of this compound.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 181.04 is expected.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 179.03 is expected.
General Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source.[16][17]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.[18][19]
Solid-State Properties: Crystal Structure
While the specific crystal structure of this compound is not publicly available, analysis of related imidazo[1,2-a]pyridine structures in the Crystallography Open Database reveals common packing motifs.[20] These structures are often stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of the pyridine ring, as well as π-π stacking interactions between the aromatic rings. These interactions significantly influence the melting point and solubility of the compound.
Workflow and Relationship Diagrams
Physicochemical Property Determination Workflow
Caption: Workflow for Physicochemical Profiling.
Interplay of Physicochemical Properties in Drug Development
Caption: Key Property Relationships in Drug Discovery.
Conclusion
This compound possesses a unique combination of structural features that make it a compound of significant interest in drug discovery. This guide has provided a detailed overview of its key physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are paramount for advancing this and structurally related molecules through the drug development pipeline. The presented workflows and relationship diagrams are intended to guide researchers in their experimental design and data interpretation, ultimately facilitating the rational design of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
References
- 1. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. thinksrs.com [thinksrs.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools-Computational Pharmaceutics Group [computpharm.org]
- 10. optibrium.com [optibrium.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.umd.edu [chem.umd.edu]
- 20. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities. The fusion of an imidazole ring with a pyridine ring creates a unique electronic and structural architecture that is amenable to interaction with various biological targets.
The strategic incorporation of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring system is a key design element. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the carboxylic acid group at the 3-position introduces a handle for further chemical modification and can serve as a crucial pharmacophoric element, often involved in hydrogen bonding interactions within a biological target's active site.
This guide will delve into a logical and scientifically sound approach to the synthesis and characterization of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, providing a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising heterocyclic scaffold.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and logical two-step synthetic route can be proposed based on well-established reactions for the formation of the imidazo[1,2-a]pyridine scaffold and subsequent functional group manipulations.
The proposed synthesis commences with the cyclocondensation of a substituted aminopyridine with a β-keto ester equivalent, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
The initial and crucial step is the construction of the 7-fluoroimidazo[1,2-a]pyridine ring system. This is proposed to be achieved through the reaction of 4-fluoro-2-aminopyridine with ethyl bromopyruvate.
Causality behind Experimental Choices:
-
Starting Materials: 4-Fluoro-2-aminopyridine is a commercially available and logical precursor that incorporates the required fluorine atom at the desired position on the pyridine ring. Ethyl bromopyruvate is a common reagent for the synthesis of imidazo[1,2-a]pyridines, as it provides the necessary three-carbon unit to form the imidazole ring and already contains the ester functionality at what will become the 3-position.
-
Reaction Type: This reaction is a classic example of a cyclocondensation reaction for the formation of the imidazo[1,2-a]pyridine scaffold. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-bromo ketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Reaction Conditions: Typically, these reactions are carried out in a polar solvent such as ethanol or isopropanol, often with the addition of a mild base like sodium bicarbonate to neutralize the hydrogen bromide formed during the reaction. Heating is usually required to drive the reaction to completion.
Proposed Experimental Protocol:
-
To a solution of 4-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
The final step in the proposed synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard and reliable transformation in organic synthesis.
Causality behind Experimental Choices:
-
Reaction Type: Ester hydrolysis can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid in water or a mixture of water and an organic solvent, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide or lithium hydroxide, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. A subsequent acidic workup is required to protonate the resulting carboxylate salt.
-
-
Choice of Conditions: The choice between acidic and basic hydrolysis will depend on the stability of the imidazo[1,2-a]pyridine ring system to the reaction conditions. The imidazo[1,2-a]pyridine core is generally stable to both acidic and basic conditions, making both methods viable. For isolation purposes, acidic hydrolysis might be advantageous as the product may precipitate out of the acidic solution or can be readily extracted after neutralization.
Proposed Experimental Protocol (Acidic Hydrolysis):
-
Dissolve ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and 6 M hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 3-4.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are critical for this purpose. While experimental data for the target molecule is not available in the searched literature, this section outlines the expected spectral characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a high-melting solid, typical for crystalline carboxylic acids |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data (Expected)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine ring system and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm. This signal is often exchangeable with D₂O.
-
Imidazo[1,2-a]pyridine Protons: The protons on the bicyclic ring system will appear in the aromatic region (typically 7.0-9.0 ppm). The fluorine atom at the 7-position will cause splitting of the signals for the neighboring protons (H-6 and H-8) due to H-F coupling. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) will also be present in this region. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine and carboxylic acid groups.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically between 160 and 170 ppm.
-
Imidazo[1,2-a]pyridine Carbons: The carbon atoms of the bicyclic ring will appear in the aromatic region. The carbon atom bonded to the fluorine (C-7) will show a large one-bond C-F coupling constant. The other carbons will also exhibit smaller C-F couplings.
-
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is expected for the C-F bond.
-
Aromatic C=C and C=N Stretches: Multiple bands in the region of 1450-1650 cm⁻¹ will be indicative of the aromatic imidazo[1,2-a]pyridine ring system.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): In high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at m/z corresponding to the exact mass of C₈H₅FN₂O₂ (180.0335). In low-resolution mass spectrometry, a peak at m/z 180 would be expected.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, such as the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion at m/z 136.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in drug discovery. The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element for various enzymes, including kinases, proteases, and polymerases.
-
Receptor Modulation: The imidazo[1,2-a]pyridine core can interact with various receptors in the central nervous system and other tissues.
-
Antimicrobial and Anticancer Agents: The unique electronic properties of the fluorinated imidazo[1,2-a]pyridine ring system make it an attractive scaffold for the development of novel antimicrobial and anticancer drugs.
Conclusion
This technical guide has presented a comprehensive overview of the synthesis and characterization of this compound. While a detailed experimental protocol and specific characterization data are not yet prevalent in the scientific literature, a robust and logical synthetic pathway has been proposed based on established chemical principles. The expected analytical data have been outlined to aid researchers in the identification and characterization of this important molecule. The unique structural features of this compound make it a highly promising scaffold for the development of novel therapeutic agents, and this guide serves as a foundational resource for its synthesis and further exploration in the field of medicinal chemistry.
An In-depth Technical Guide to 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159827-76-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, bearing the CAS number 1159827-76-5, is a fluorinated heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] The introduction of a fluorine atom at the 7-position is a strategic modification intended to enhance metabolic stability and membrane permeability, key attributes in modern drug design. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its promising potential as a kinase inhibitor for therapeutic applications.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Its rigid, planar structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The inherent drug-like properties of this scaffold have cemented its status as a "privileged structure" in the field of drug discovery.
The subject of this guide, this compound, is a functionalized derivative with significant potential. The carboxylic acid moiety at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space and the optimization of target engagement.
Synthesis and Characterization
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. While a specific, detailed protocol for this compound is not extensively published, a highly plausible and scientifically sound synthetic route can be constructed based on established methodologies for analogous compounds. The most common approach involves a two-step process: the initial construction of the imidazo[1,2-a]pyridine core via cyclization, followed by the hydrolysis of a C3-ester to yield the desired carboxylic acid.
Proposed Synthetic Workflow
The synthesis commences with the reaction of 2-amino-4-fluoropyridine with an appropriate three-carbon building block, such as ethyl bromopyruvate, to construct the core heterocyclic system. This is followed by saponification to yield the final product.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base, for example, sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1159827-76-5 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Biological Applications and Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the realm of kinase inhibitors. Numerous derivatives have been developed as potent and selective inhibitors of key kinases implicated in cancer and inflammatory diseases.
Potential as a Kinase Inhibitor
Based on extensive research on analogous compounds, this compound is a prime candidate for targeting various protein kinases. The core structure can effectively occupy the ATP-binding pocket of kinases, and the carboxylic acid at the C3 position can be further functionalized to enhance potency and selectivity. Key kinase families that are likely targets include:
-
PI3K/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), crucial regulators of cell growth and proliferation.[1][3][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): This kinase is a validated target in acute myeloid leukemia (AML), and imidazo[1,2-a]pyridine-based compounds have shown promise as FLT3 inhibitors.[7][8]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 is a significant target for inflammatory diseases. The imidazo[1,2-a]pyridine scaffold has been explored for the development of IRAK4 inhibitors.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A plausible mechanism of action for this compound as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.
By inhibiting PI3K and/or mTOR, this compound could effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Future Perspectives and Conclusion
This compound represents a valuable building block and a potential lead compound in the development of novel therapeutics, particularly in the area of kinase inhibition. Its strategic design, incorporating a privileged scaffold with a fluorine substituent and a versatile carboxylic acid handle, makes it an attractive candidate for further investigation.
Future research should focus on the development and optimization of a scalable synthetic route, comprehensive characterization of its physicochemical properties, and a thorough evaluation of its biological activity against a panel of relevant kinases. Elucidation of its precise mechanism of action and in vivo efficacy studies will be crucial in determining its therapeutic potential. The insights provided in this guide aim to facilitate and inspire further exploration of this promising molecule within the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid , Package: 50mg , Laibo Chem - Global Labor [globallabor.com.br]
- 7. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - 郑州华赞医药科技有限公司 [huazanchem.com]
An In-depth Technical Guide to the Predicted Crystal Structure of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: A Keystone for Rational Drug Design
This guide provides a comprehensive technical analysis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery. In the absence of a publicly available experimental crystal structure, this document leverages established principles of synthetic chemistry, spectroscopic analysis, and computational modeling to predict its solid-state architecture. Understanding the three-dimensional arrangement of molecules in the crystalline lattice is paramount, as it profoundly influences critical pharmaceutical properties including solubility, stability, and bioavailability. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core and its Functionalization
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The strategic incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 3-position is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.
-
The Role of the 7-Fluoro Substituent : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity.[2] The highly electronegative fluorine atom at the 7-position can alter the electron distribution of the aromatic system, influencing its interactions with target proteins and potentially blocking sites of metabolic oxidation.[3]
-
The Significance of the 3-Carboxylic Acid Group : The carboxylic acid moiety is a key functional group in a vast number of marketed drugs.[4] Its ability to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH, often makes it a critical component of a molecule's pharmacophore, enabling strong interactions with biological targets.[5] Furthermore, the carboxylic acid group can significantly influence a compound's solubility and pharmacokinetic profile.[6]
Synthesis and Spectroscopic Confirmation
A plausible and efficient synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine core.[7]
Experimental Protocol: Synthesis
A robust synthetic route would likely involve the following key steps:
-
Cyclization to form the Imidazo[1,2-a]pyridine core : Reaction of 4-fluoro-2-aminopyridine with a suitable three-carbon building block, such as ethyl bromopyruvate, would yield the corresponding ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate.
-
Hydrolysis of the Ester : Subsequent hydrolysis of the ethyl ester under basic or acidic conditions would afford the target this compound.
Detailed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
Confirmation of the successful synthesis and purity of the title compound would be achieved through a combination of standard spectroscopic techniques:
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core, with chemical shifts and coupling constants consistent with the proposed structure.
-
¹³C NMR : The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
¹⁹F NMR : The fluorine NMR will show a characteristic signal for the fluorine atom at the 7-position.
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a generalized protocol for the crystallization of this compound.
-
Solvent Selection : A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane) should be performed to identify a solvent system in which the compound has moderate solubility.
-
Crystallization Techniques :
-
Slow Evaporation : A saturated solution of the compound is prepared at room temperature and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion : A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling : A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
Predicted Crystal Structure and Intermolecular Interactions
While an experimental crystal structure is not available, we can predict the key features of the solid-state packing based on the known crystal structures of analogous imidazo[1,2-a]pyridine derivatives and the fundamental principles of intermolecular interactions.[6][8][9]
Computational Crystal Structure Prediction
Modern computational methods for in silico crystal structure prediction (CSP) have become increasingly reliable for small organic molecules.[4][5][10] These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.[11] Such an approach would be invaluable for predicting the polymorphs of this compound.
Anticipated Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid group.
-
Carboxylic Acid Dimerization : It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon in the crystal structures of carboxylic acids.
Caption: Predicted hydrogen-bonded carboxylic acid dimer of the title compound.
-
Other Potential Interactions : In addition to the primary carboxylic acid dimerization, other weaker interactions are likely to contribute to the overall crystal packing. These may include:
-
π-π Stacking : The planar imidazo[1,2-a]pyridine rings may engage in π-π stacking interactions.
-
C-H···O and C-H···N Hydrogen Bonds : The aromatic C-H donors can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid or the nitrogen atom of the pyridine ring.
-
C-H···F Interactions : Weak hydrogen bonds involving the fluorine substituent may also play a role in directing the crystal packing.
-
Predicted Crystallographic Parameters
Based on an analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters can be hypothesized.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for molecules forming centrosymmetric dimers. |
| Molecules per unit cell (Z) | 4 or 2 | Consistent with common packing arrangements in these space groups. |
| Key Hydrogen Bonds | O-H···O (dimer) | Strongest and most predictable interaction. |
| Other Interactions | π-π stacking, C-H···O/N/F | Weaker forces that fine-tune the crystal packing. |
Implications for Pharmaceutical Development
The predicted solid-state structure of this compound has significant implications for its development as a pharmaceutical agent.
-
Solubility and Dissolution : The strength of the intermolecular interactions, particularly the hydrogen-bonded carboxylic acid dimers, will directly impact the lattice energy of the crystal. A higher lattice energy generally corresponds to lower aqueous solubility and a slower dissolution rate, which can negatively affect oral bioavailability.
-
Polymorphism : It is highly likely that this compound can exist in multiple crystalline forms (polymorphs), each with its own unique crystal structure and physicochemical properties. A thorough polymorph screen, guided by computational predictions, would be essential to identify the most stable and developable form.
-
Stability : The crystal packing can influence the chemical and physical stability of the solid form. Understanding the arrangement of molecules can help predict potential degradation pathways.
Conclusion
While the experimental crystal structure of this compound remains to be determined, this in-depth technical guide provides a robust framework for understanding its likely solid-state properties. Through a combination of established synthetic protocols, spectroscopic analysis, and predictive modeling based on known structural motifs, we have elucidated the key features that will govern its crystalline architecture. The anticipated formation of strong carboxylic acid dimers is expected to be the primary driver of crystal packing. A comprehensive understanding of these solid-state characteristics is a critical prerequisite for the rational design and development of new drug candidates based on this promising molecular scaffold. The experimental validation of the predictions outlined herein will be a crucial next step in advancing the pharmaceutical development of this and related compounds.
References
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]
Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Covalent Anticancer Agents
An In-depth Technical Guide for Drug Development Professionals
Abstract
The paradigm of irreversible inhibition, once cautiously approached in drug discovery, has undergone a significant renaissance, leading to the development of highly effective targeted covalent inhibitors (TCIs) for cancer therapy.[1][2] This guide delineates the strategic integration of the imidazo[1,2-a]pyridine scaffold—a privileged heterocyclic motif—with a covalent-binding mechanism to generate a new class of potent anticancer agents. We provide a senior scientist’s perspective on the rational design, synthesis, and comprehensive experimental validation of these compounds. This document serves as a technical blueprint, detailing the causality behind experimental choices and furnishing self-validating protocols for key assays, from initial cytotoxicity screening to in-depth mechanistic studies.
The Strategic Imperative for Covalent Inhibitors
For decades, the gold standard in drug design centered on reversible, non-covalent interactions. However, the clinical success of drugs like aspirin and penicillin, which act via a covalent mechanism, underscored the potential of irreversible binding.[3][4] In modern oncology, this strategy has been revitalized. Targeted covalent inhibitors (TCIs) are rationally designed to form a stable, covalent bond with their protein target, typically by reacting with a nucleophilic amino acid residue (like cysteine) within the binding site.[1]
This approach offers several distinct advantages over non-covalent counterparts:
-
Enhanced Potency: By forming an irreversible bond, the inhibitor effectively removes the target protein from the active pool until the cell synthesizes a new protein. This can lead to exceptionally high or even infinite potency.[1][5]
-
Prolonged Duration of Action: The therapeutic effect is dictated by the target protein's resynthesis rate, not the drug's pharmacokinetic profile, allowing for less frequent dosing.[1][5]
-
Overcoming Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs by reducing binding affinity.
-
Targeting "Undruggable" Proteins: This strategy has enabled the inhibition of challenging targets with shallow binding pockets, exemplified by the groundbreaking development of covalent inhibitors for KRAS(G12C).[2][6]
The structure of a TCI is conceptually bipartite: a "guidance system" that provides reversible binding affinity and selectivity for the target, and an electrophilic "warhead" that, once correctly positioned, forms the covalent bond.[2]
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Success
The imidazo[1,2-a]pyridine core is a prominent heterocyclic system found in numerous clinically approved drugs, such as Zolpidem and Alpidem.[7][8] Its rigid, bicyclic structure and rich electronic properties make it an ideal scaffold in medicinal chemistry. In oncology, this scaffold has proven to be a versatile starting point for developing inhibitors of various key targets, including kinases like c-Met, Cyclin-Dependent Kinases (CDKs), and PI3K.[7][9][10][11] The success of imidazo[1,2-a]pyridine-based compounds stems from their ability to form crucial interactions within the ATP-binding sites of kinases.[12] This established role as a potent "guidance system" makes it a prime candidate for the development of novel covalent anticancer agents.[12][13]
Rational Design and Synthesis Strategy
The discovery process begins with the rational design of a library of derivatives, wedding the imidazo[1,2-a]pyridine scaffold to a suitable electrophilic warhead.
Design Principles
-
Target Selection: The primary focus is on cancer-driving proteins that possess a strategically located, non-catalytic cysteine residue accessible from the active site. Prominent examples include EGFR (Cys797), BTK (Cys481), and the oncogenic mutant KRAS(G12C) (Cys12).[3][6]
-
Warhead Installation: A weakly reactive electrophile, such as an acrylamide group, is incorporated into the imidazo[1,2-a]pyridine scaffold. The warhead's reactivity is tuned to be low enough to avoid indiscriminate off-target reactions but high enough to engage the target cysteine once bound in proximity.[4]
-
Scaffold Decoration: Substituents on the imidazo[1,2-a]pyridine core are varied to optimize non-covalent binding affinity (Ki) and selectivity, ensuring the warhead is precisely positioned for the covalent reaction.
Synthetic Workflow
A diverse library of compounds is essential for robust structure-activity relationship (SAR) studies. Multi-component reactions are particularly efficient for this purpose. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, allows for the rapid assembly of substituted imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[13][14] Other established methods include the condensation of 2-aminopyridines with α-haloketones.[15][16]
Caption: General synthetic routes to imidazo[1,2-a]pyridine libraries.
Experimental Validation: A Step-by-Step Technical Guide
The validation of a covalent inhibitor requires a multi-faceted approach to confirm its mechanism, potency, and selectivity. Each step is designed to provide self-validating data that, when combined, builds a comprehensive profile of the lead compound.
Caption: The iterative workflow for covalent inhibitor validation.
Step 1: In Vitro Cytotoxicity Screening
Causality: The initial goal is to identify which of the synthesized compounds possess anticancer activity. A cell viability assay provides a quantitative measure (IC50) of the concentration required to inhibit the growth of a cancer cell line by 50%. This is the first filter to eliminate inactive compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R1 Group | R2 Group | Warhead | IC50 (µM) on A549 Cells |
| I-1 | -H | -Phenyl | Acrylamide | 15.2 |
| I-2 | -CH3 | -Phenyl | Acrylamide | 9.7 |
| I-3 (Lead) | -CH3 | -4-Fluorophenyl | Acrylamide | 1.1 |
| I-4 | -CH3 | -4-Fluorophenyl | None (Control) | > 50 |
This table presents hypothetical data for illustrative purposes.
Step 2: Confirmation of Covalent Mechanism
Causality: A low IC50 value does not prove a covalent mechanism. The observed potency could result from very strong, but still reversible, binding. It is critical to experimentally verify that the inhibitor forms a covalent bond with its intended target.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., recombinant KRAS G12C) with a 5- to 10-fold molar excess of the lead compound (e.g., I-3) for 2-4 hours at room temperature.
-
Sample Preparation: Desalt the sample to remove unbound inhibitor using a C4 ZipTip or similar buffer exchange column.
-
Mass Spectrometry: Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Compare the deconvoluted mass spectrum of the treated protein with that of the untreated (vehicle control) protein. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct. The absence of such a shift with the control compound (I-4) serves as a negative control.
Step 3: Target Engagement and Selectivity Profiling
Causality: Confirming covalent modification of a purified protein is not enough. We must demonstrate that the compound engages the correct target within the complex environment of a cell and does not promiscuously bind to numerous other proteins, which could lead to toxicity.[18]
Protocol: Kinase Selectivity Profiling
-
Assay Submission: Submit the lead compound to a commercial kinase profiling service (e.g., Eurofins KinomeScan, Reaction Biology).
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of human kinases.
-
Data Analysis: The results are typically reported as "% Inhibition" or "Kd" values. A highly selective compound will potently inhibit the intended target while showing minimal activity against other kinases. This provides an authoritative measure of selectivity.[19]
Data Presentation: Kinase Selectivity Profile for Compound I-3
| Kinase Target | % Inhibition at 1 µM |
| Target Kinase X (Cys-mutant) | 98% |
| Kinase A | 12% |
| Kinase B | 5% |
| c-Met | 8% |
| EGFR | 15% |
This table presents hypothetical data for illustrative purposes.
Step 4: Elucidating Downstream Signaling Effects
Causality: Target engagement should translate into a functional biological outcome. By inhibiting an upstream kinase, the compound should block the phosphorylation and activation of its downstream substrates. Western blotting is the gold-standard technique to visualize this disruption of the signaling cascade.[9]
Protocol: Western Blotting for Pathway Modulation
-
Cell Lysis: Treat cancer cells with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target (e.g., p-AKT, p-ERK) and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Caption: Inhibition of the RAS/MAPK and PI3K/AKT signaling pathways.
Step 5: Cellular Phenotypic Assays
Causality: The final step in this workflow is to confirm that the observed cytotoxicity and pathway inhibition result in the desired cellular outcomes: cell cycle arrest and/or apoptosis (programmed cell death).[7][20]
Protocol: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the lead compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells) An increase in the Annexin V positive populations confirms the induction of apoptosis.[7]
-
Conclusion and Future Perspectives
The strategic fusion of the imidazo[1,2-a]pyridine scaffold with a covalent warhead represents a powerful and productive approach in modern anticancer drug discovery.[13] This guide has outlined a rigorous, step-by-step methodology for the design, synthesis, and validation of these novel agents. The causality-driven experimental workflow ensures that each step builds an authoritative and self-validating case for a compound's mechanism and potential.
The lead compounds emerging from this pipeline, such as the hypothetical I-3, demonstrate high potency, a confirmed covalent mechanism of action, and on-target activity in cellular models. The future direction for such a lead would involve comprehensive ADME/Tox profiling and evaluation in preclinical in vivo cancer models to establish its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine core ensures that this strategy can be adapted to target a wide array of cancer-relevant proteins, promising a continued pipeline of innovative covalent therapies.
References
- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bio-conferences.org [bio-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. chemmethod.com [chemmethod.com]
- 18. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of Novel Kinase Inhibitors: A Guide Featuring 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of therapeutic development.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure in the design of novel kinase inhibitors, with derivatives showing activity against enzymes like IRAK and FLT3.[2][3][4] This guide uses "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" (CAS: 1159827-76-5), a member of this chemical family, as a representative novel compound to outline detailed protocols for its characterization in kinase assays.[5]
This document provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the inhibitory potential of novel small molecules. We will delve into the principles of widely used kinase assay platforms, present step-by-step protocols, and discuss critical aspects of data analysis and assay validation.
Section 1: Foundational Principles of Kinase Assays for Inhibitor Profiling
The primary objective of a kinase assay in this context is to determine the potency of a test compound, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[6] It is crucial to recognize that the IC50 value can be influenced by assay conditions, particularly the concentration of ATP.[7][8] Therefore, consistency in experimental setup is paramount for comparing the potency of different inhibitors.[9][10]
There are several assay formats available to measure kinase activity, each with its own advantages and limitations.[11] Common methodologies include:
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, quantify kinase activity by measuring the amount of ATP remaining in the reaction.[12][13][14][15] A decrease in ATP consumption, resulting in a higher luminescent signal, indicates kinase inhibition.[12][13][15] These assays are homogeneous, sensitive, and well-suited for high-throughput screening (HTS).[12][13][14][15]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[16] Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) offer high sensitivity and are amenable to miniaturization.[16][17][18]
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) to directly measure the incorporation of phosphate into a substrate.[19][20][21] While highly robust, they require specialized handling of radioactive materials.[19][20][21]
For the initial characterization of a novel compound like this compound, a combination of a high-throughput luminescence-based assay for initial screening and a more detailed fluorescence or radiometric assay for kinetic studies is often employed.
Section 2: Experimental Protocols
Here, we provide detailed protocols for two common kinase assay formats. These protocols are designed to be adaptable to a wide range of kinases and inhibitors.
Protocol 2.1: High-Throughput Screening using a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to rapidly assess the inhibitory activity of this compound against a panel of kinases. The principle lies in quantifying the remaining ATP after the kinase reaction; a high luminescent signal corresponds to low kinase activity and thus, effective inhibition.[12][13][14][15]
Materials:
-
Kinase of interest
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: In a white, opaque 96-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined.
-
Add 12.5 µL of the 2X kinase/substrate solution to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Prepare a 2.5X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Add 12.5 µL of the 2.5X ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Protocol 2.2: Characterization using a Fluorescence-Based Kinase Assay
This protocol describes a fluorescence-based assay to measure kinase activity, which can be adapted for various detection methods like FRET or fluorescence intensity.[16][17] This example uses a generic fluorescence-based detection method.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
This compound
-
ATP
-
Kinase Assay Buffer
-
Stop Solution (e.g., EDTA to chelate Mg²⁺)
-
Detection Reagent (specific to the assay format)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for a fluorescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: As described in Protocol 2.1.
-
Assay Plate Setup: In a black 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the kinase in assay buffer to each well. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a pre-mixed solution of the fluorescently labeled substrate and ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a time determined to be in the linear range of the reaction.
-
Stop Reaction: Add 5 µL of stop solution to all wells.
-
Detection: Add 5 µL of the detection reagent to all wells and incubate as required by the manufacturer.
-
Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
Section 3: Data Analysis and Interpretation
The primary output of these assays is a dose-response curve, from which the IC50 value is derived.
Data Analysis Steps:
-
Normalization: The raw data (luminescence or fluorescence units) should be normalized. The average signal from the DMSO-only wells (no inhibitor) represents 100% kinase activity (positive control), while the signal from wells with a known potent inhibitor or no kinase represents 0% activity (negative control).
-
Dose-Response Curve: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[1]
Table 1: Essential Controls for Kinase Assays
| Control | Composition | Purpose |
| Positive Control | All reaction components, no inhibitor (DMSO only) | Represents 100% kinase activity.[22] |
| Negative Control | All reaction components with a known potent inhibitor | Validates assay performance and defines 0% activity.[22] |
| No Enzyme Control | All components except the kinase | Identifies compound interference with the detection system.[22] |
| No Substrate Control | All components except the substrate | Measures kinase autophosphorylation.[22] |
Section 4: Troubleshooting and Best Practices
Several factors can affect the accuracy and reproducibility of kinase assays.[16]
Common Pitfalls and Solutions:
-
Compound Interference: Test compounds may directly inhibit the detection reagents (e.g., luciferase) or possess intrinsic fluorescence.[16][22] Running a "No Enzyme Control" is crucial to identify such interference.[22]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[22] This can be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[22]
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is important to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells.[16]
-
ATP Concentration: The measured IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[7] For comparative studies, it is essential to use a consistent ATP concentration, often close to the kinase's Km for ATP.[7]
Table 2: Summary of Key Assay Parameters
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Empirically determine for linear reaction kinetics | Ensures the reaction rate is proportional to enzyme concentration. |
| Substrate Concentration | Typically at or near the Km value | Provides a good balance between signal and sensitivity to inhibition. |
| ATP Concentration | At or near the Km value | Crucial for obtaining meaningful and comparable IC50 values for ATP-competitive inhibitors.[7][8] |
| Incubation Time | Within the linear range of the reaction | Avoids substrate depletion and ensures accurate measurement of initial reaction velocity. |
| DMSO Concentration | Keep consistent and low (e.g., <1%) | Minimizes solvent effects on enzyme activity.[16] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of novel kinase inhibitors, using this compound as a representative example. By employing systematic approaches, incorporating appropriate controls, and being mindful of potential pitfalls, researchers can generate reliable and reproducible data to guide drug discovery efforts. Further characterization, including determining the mechanism of inhibition and assessing selectivity against a broader kinase panel, is a critical next step in the development of promising new therapeutic agents.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][4][5][6][7] The therapeutic promise of these compounds lies in their ability to modulate key cellular pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis and cell cycle arrest.[1][2][3][8]
This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid , in cancer cell lines. While specific data for this compound is emerging, the protocols and methodologies outlined herein are based on established procedures for characterizing novel anticancer compounds and the known mechanisms of action of the broader imidazo[1,2-a]pyridine class.[9][10] These application notes are designed to provide a robust framework for researchers to assess the compound's cytotoxic and cytostatic effects and to elucidate its molecular mechanism of action.
PART 1: Initial Assessment of Cytotoxicity
A primary step in the evaluation of any potential anticancer compound is to determine its cytotoxic effects on a panel of relevant cancer cell lines. This allows for the quantification of its potency and selectivity. A logical approach is to screen the compound against cell lines from different cancer types to identify those that are most sensitive.[11]
Recommended Cancer Cell Lines:
A suggested starting panel could include, but is not limited to:
-
A549 (Non-small cell lung cancer): Frequently used to study lung cancer.[4][6]
-
MCF-7 (Breast adenocarcinoma): A well-characterized breast cancer cell line.[4][5]
-
HeLa (Cervical cancer): A widely used and robust cancer cell line.[3][5]
-
HepG2 (Hepatocellular carcinoma): A common model for liver cancer.[4][6]
The selection of cell lines should ideally be guided by the specific rationale behind the compound's design or any pre-existing data suggesting a particular target.[11]
Protocol 1: Determination of IC50 using Tetrazolium-Based Assays (MTT/XTT)
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Tetrazolium-based assays like MTT and XTT are reliable colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14][15]
Principle of the Assay: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product.[15] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14][16] The absorbance of the formazan solution is measured using a microplate reader.[12][13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate media and conditions (e.g., 37°C, 5% CO2).[13]
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[13]
-
Incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[13]
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.[17]
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT/XTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
For MTT: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
For XTT: The formazan product is water-soluble, so no solubilization step is needed.[16]
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.[13][18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[19]
-
Data Presentation: Comparative Cytotoxicity
The IC50 values should be summarized in a table for easy comparison across different cell lines and incubation times.
| Cancer Cell Line | IC50 (µM) after 48h Incubation |
| A549 | Experimental Value |
| MCF-7 | Experimental Value |
| HeLa | Experimental Value |
| HepG2 | Experimental Value |
| A375 | Experimental Value |
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[20]
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay is a standard method for detecting and quantifying apoptosis.[21]
Principle of the Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[20] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[20] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Include untreated and vehicle-treated cells as controls.[20]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V only, and PI only stained cells.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
PART 3: Investigating Molecular Mechanisms and Signaling Pathways
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][2][3][8] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of proteins within these pathways.[22][23]
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Principle of the Assay: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Step-by-Step Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[24]
-
Collect the supernatant containing the protein lysate.[24]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection:
Visualization of a Potential Signaling Pathway
Caption: Hypothesized PI3K/Akt/mTOR Pathway Inhibition by the Compound.
Conclusion and Future Directions
The protocols detailed in these application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and elucidating its effects on apoptosis and key signaling pathways, researchers can build a comprehensive profile of the compound's activity. Positive and compelling results from these studies would warrant further investigation, including cell cycle analysis, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of inspiration for the development of novel oncology therapeutics.[1][2][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. benchchem.com [benchchem.com]
- 25. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Medicinal Chemistry Applications of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This bicyclic heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in various biological interactions, making it a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, anti-tuberculosis, anti-inflammatory, and antiviral properties. This guide delves into the specific applications of a key derivative, 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid , a versatile building block for the synthesis of potent and selective modulators of critical biological targets.
The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine core can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. The carboxylic acid moiety at the 3-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical functionalities through amide bond formation and other transformations. This strategic combination of a fluorinated privileged scaffold with a versatile functional group makes this compound an invaluable tool for drug discovery programs targeting a range of diseases.
Core Applications in Drug Discovery
The this compound scaffold has emerged as a key component in the development of inhibitors for several important protein kinases, particularly in the fields of oncology and immunology.
Inhibition of IRAK4 and FLT3 in Oncology and Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) are critical signaling molecules implicated in the pathogenesis of various cancers and inflammatory disorders.[2][3][4] IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in inflammatory diseases and certain cancers.[4][5] FLT3, a receptor tyrosine kinase, is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[3][6][7]
The 7-fluoroimidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of potent and selective inhibitors of both IRAK4 and FLT3.[2][8] The 3-carboxylic acid group provides a convenient attachment point for various side chains that can be tailored to optimize binding affinity and selectivity for the target kinase.
Application Notes and Protocols
This section provides detailed protocols for the utilization of this compound in the synthesis of bioactive compounds and their subsequent biological evaluation.
Protocol 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxamides via EDC-Mediated Amide Coupling
The conversion of the 3-carboxylic acid to a diverse library of amides is a fundamental step in exploring the structure-activity relationship (SAR) of this scaffold. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a commonly used water-soluble carbodiimide for amide bond formation.[9]
Objective: To synthesize a library of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxamides for biological screening.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) (optional, as an activating agent)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Amine and Base: Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA or TEA (2.0 equivalents) to the solution.
-
Activation of Carboxylic Acid: In a separate vial, dissolve EDC (1.2 equivalents) and, if used, HOBt or DMAP (0.1-0.2 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Coupling Reaction: Slowly add the EDC solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 7-Fluoroimidazo[1,2-a]pyridine-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of EDC with atmospheric moisture, which would lead to the formation of an unreactive urea byproduct.
-
Base: Neutralizes the carboxylic acid and any hydrochloride salts of the amine or coupling reagents, facilitating the reaction.
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and more reactive towards the amine.
-
Aqueous Work-up: The use of saturated sodium bicarbonate removes acidic components, while the brine wash helps to remove any remaining water-soluble impurities.
Self-Validating System:
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction ensures that the starting materials are consumed and the desired product is formed.
-
Spectroscopic Characterization: Comprehensive characterization of the final product confirms its identity and purity, validating the success of the synthesis.
Protocol 2: In Vitro Kinase Inhibition Assay for IRAK4 or FLT3
Once a library of carboxamides has been synthesized, the next step is to evaluate their biological activity. This protocol outlines a general method for assessing the inhibitory potential of the compounds against IRAK4 or FLT3.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against IRAK4 or FLT3.
Materials:
-
Recombinant human IRAK4 or FLT3 enzyme
-
Appropriate substrate for the kinase (e.g., a peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Synthesized 7-Fluoroimidazo[1,2-a]pyridine-3-carboxamide library
-
Positive control inhibitor (e.g., a known IRAK4 or FLT3 inhibitor)
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only (negative control) and the positive control inhibitor.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase enzyme and its substrate in the assay buffer. Add this mix to all wells of the assay plate.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
Signal Measurement: Incubate the plate for a further 10 minutes to allow the luminescent signal to stabilize, and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control | IRAK4 | Value |
| Compound 1 | IRAK4 | Value |
| Compound 2 | IRAK4 | Value |
| ... | ... | ... |
| Control | FLT3 | Value |
| Compound X | FLT3 | Value |
| Compound Y | FLT3 | Value |
Causality Behind Experimental Choices:
-
Luminescent Assay: The Kinase-Glo® assay is a highly sensitive and robust method for measuring kinase activity, providing a large dynamic range and being less susceptible to interference from colored or fluorescent compounds.
-
Serial Dilutions: Performing a dose-response experiment allows for the accurate determination of the IC₅₀ value, which is a key parameter for quantifying the potency of an inhibitor.
-
Controls: The inclusion of positive and negative controls is essential for validating the assay performance and ensuring the reliability of the results.
Visualizations
Experimental Workflow: From Carboxylic Acid to Bioactive Carboxamide
Caption: Workflow for the synthesis and biological evaluation of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxamides.
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and actionable protocols.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system found in a variety of pharmaceuticals with diverse therapeutic applications, including antiviral and anti-cancer agents.[1][2] The introduction of a fluorine atom at the 7-position and a carboxylic acid at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent scaffold, making these derivatives attractive targets for novel drug discovery programs.
This guide will explore a primary, multi-step synthetic strategy, along with a potent alternative, to afford the target compound. The causality behind experimental choices, from starting material selection to reaction conditions, will be thoroughly explained to provide a deeper understanding of the synthetic process.
Primary Synthetic Strategy: A Multi-Step Approach
The most logical and versatile approach to the synthesis of this compound involves a sequential, multi-step process. This strategy offers greater control over each transformation and allows for the isolation and characterization of key intermediates. The overall workflow is depicted below.
Caption: Multi-step synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine
The synthesis of the fluorinated aminopyridine precursor is a critical first step. A reliable method involves the introduction of a nitro group, which is subsequently converted to the fluoro group via a Sandmeyer-type reaction (Schiemann reaction).
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine
Step 1: Nitration of 2-Aminopyridine
-
Rationale: The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. The amino group is a strong activating group, directing the nitration primarily to the para position.
-
Procedure:
-
To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The precipitated 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Acetylation of 2-Amino-5-nitropyridine
-
Rationale: The amino group is acetylated to protect it during the subsequent reduction and diazotization steps. Acetic anhydride is a common and effective acetylating agent.
-
Procedure:
-
Suspend 2-amino-5-nitropyridine in acetic anhydride.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated N-(5-nitro-2-pyridyl)acetamide by filtration, wash with water, and dry.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with tin(II) chloride in hydrochloric acid being a classic and effective method.
-
Procedure:
-
Dissolve N-(5-nitro-2-pyridyl)acetamide in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product, N-(5-amino-2-pyridyl)acetamide, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 4: Schiemann Reaction for Fluorination
-
Rationale: This is a key step where the amino group is converted to a fluoro group. The primary amine is first diazotized with sodium nitrite in the presence of a non-nucleophilic acid (like tetrafluoroboric acid), followed by thermal decomposition of the resulting diazonium salt.
-
Procedure:
-
Dissolve N-(5-amino-2-pyridyl)acetamide in an aqueous solution of tetrafluoroboric acid at 0°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0°C.
-
The diazonium tetrafluoroborate salt precipitates and is collected by filtration.
-
The dried salt is then gently heated until nitrogen evolution ceases, yielding N-(5-fluoro-2-pyridyl)acetamide.
-
Step 5: Hydrolysis of the Acetyl Group
-
Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the desired 2-amino-5-fluoropyridine.
-
Procedure:
-
Reflux N-(5-fluoro-2-pyridyl)acetamide in a mixture of concentrated hydrochloric acid and water for 2-3 hours.
-
Cool the solution and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and evaporate the solvent to obtain 2-amino-5-fluoropyridine.
-
| Intermediate | Typical Yield |
| 2-Amino-5-nitropyridine | 80-90% |
| N-(5-nitro-2-pyridyl)acetamide | >95% |
| N-(5-amino-2-pyridyl)acetamide | 85-95% |
| N-(5-fluoro-2-pyridyl)acetamide | 50-60% |
| 2-Amino-5-fluoropyridine | 80-90% |
Part 2: Construction of the Imidazo[1,2-a]pyridine Core and Introduction of the Carboxylic Acid Moiety
With the key intermediate in hand, the next phase involves the cyclization to form the imidazo[1,2-a]pyridine ring system and the concurrent or subsequent introduction of the carboxylic acid group at the 3-position. A highly efficient method for this is a two-step, one-pot reaction.
Protocol 2: Synthesis of this compound
-
Rationale: This protocol utilizes a reaction between the aminopyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and an active electrophile, in this case, ethyl bromoacetate. The DMF-DMA first reacts with the aminopyridine to form a reactive intermediate, which then undergoes cyclization with the electrophile to form the ester of the target compound. Subsequent hydrolysis yields the final carboxylic acid.
Caption: Two-step, one-pot synthesis of the target molecule.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluoropyridine in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and stir the mixture at room temperature for 1-2 hours.
-
To this mixture, add ethyl bromoacetate and heat the reaction to 80-100°C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product, ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
-
For hydrolysis, dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
-
| Product | Typical Yield (from 2-Amino-5-fluoropyridine) |
| Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | 60-75% |
| This compound | >90% (from ester) |
Alternative Synthetic Strategy: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
An alternative and highly convergent approach to derivatives of the target molecule is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4][5] This reaction allows for the rapid assembly of the imidazo[1,2-a]pyridine core from three readily available components: an aminopyridine, an aldehyde, and an isocyanide. While this method typically yields 3-aminoimidazo[1,2-a]pyridines, it can be adapted to introduce a precursor to the carboxylic acid group.
Protocol 3: GBB Reaction for a 3-Carboxylic Acid Precursor
-
Rationale: By employing an aldehyde that contains a protected or masked carboxylic acid function, the GBB reaction can be utilized to construct a precursor that can be subsequently converted to the desired carboxylic acid. For example, using a protected glyoxylic acid derivative as the aldehyde component.
Caption: Groebke-Blackburn-Bienaymé approach to the target scaffold.
-
Procedure:
-
To a solution of 2-amino-5-fluoropyridine and a protected glyoxylic acid derivative (e.g., a glyoxylate ester) in a suitable solvent such as methanol or acetonitrile, add a Lewis acid catalyst (e.g., scandium triflate or ytterbium triflate).
-
Add the isocyanide component (e.g., tert-butyl isocyanide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The resulting GBB adduct, a 3-aminoimidazo[1,2-a]pyridine with a protected carboxyl group at the 2-position, can be isolated and purified.
-
Subsequent chemical transformations, such as deamination and hydrolysis of the protecting group, would be required to obtain the final this compound. The specific steps for this post-condensation modification will depend on the nature of the protecting group and the isocyanide used.
-
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.
Conclusion
The synthesis of this compound and its derivatives can be achieved through well-established synthetic methodologies. The multi-step approach offers a high degree of control and is suitable for the synthesis of the specific target molecule. The Groebke-Blackburn-Bienaymé reaction provides a rapid and convergent alternative for creating a library of related derivatives for structure-activity relationship studies. The choice of synthetic route will depend on the specific goals of the research program, scale of the synthesis, and the availability of starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid as a Versatile Molecular Probe
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid as a foundational molecular probe for researchers in biology, chemistry, and drug development. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] This guide details the intrinsic properties of the fluorinated derivative, this compound, and provides detailed protocols for its application as a fluorescent label and as a building block for creating targeted molecular probes. We will explore the rationale behind its use, from its chemical synthesis to its application in cell-based assays.
Introduction: The Rationale for Using this compound
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in the field of medicinal chemistry due to its presence in numerous biologically active compounds, exhibiting anti-infective, anticancer, and other therapeutic properties.[3][4][5] The core structure is also known to possess intrinsic fluorescence, a property that can be fine-tuned by substitution on the heterocyclic ring system.[6]
This compound (CAS 1159827-76-5) emerges as a particularly promising molecular probe for several reasons:
-
Intrinsic Fluorescence: The imidazo[1,2-a]pyridine core acts as a fluorophore, providing a built-in reporter group for detection and quantification.
-
Chemical Stability: The fused bicyclic system is generally stable under a variety of experimental conditions.[7]
-
Tunable Properties: The presence of a fluorine atom at the 7-position can enhance photophysical properties and metabolic stability.[7]
-
Versatile Handle for Bioconjugation: The carboxylic acid at the 3-position provides a reactive handle for covalent attachment to a wide range of biomolecules, including proteins, peptides, and nucleic acids, through standard amide bond formation chemistries.
These features position this compound as a valuable tool for a variety of applications, from fundamental biological research to high-throughput screening in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1159827-76-5 | [8] |
| Molecular Formula | C₈H₅FN₂O₂ | [9] |
| Molecular Weight | 180.14 g/mol | [10] |
| Appearance | Off-white to yellow powder | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and aqueous base | Supplier Data |
Note: The specific photophysical properties (e.g., excitation/emission maxima, quantum yield, and Stokes shift) of this compound should be experimentally determined in the buffer system of choice prior to its use as a fluorescent probe.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established and can be achieved through various synthetic routes.[11] A common and efficient method involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or terminal alkynes.[7] This allows for the introduction of a wide variety of substituents on the imidazo[1,2-a]pyridine ring system, enabling the fine-tuning of its chemical and photophysical properties.
Application I: Fluorescent Labeling of Biomolecules
The carboxylic acid moiety of this compound is ideal for covalent labeling of primary amines in biomolecules, such as the lysine residues in proteins or amino-modified oligonucleotides. This is typically achieved through the formation of a stable amide bond using carbodiimide chemistry.
Protocol: Amine-Reactive Labeling of a Protein
Principle: This protocol describes the labeling of a protein with this compound using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency. The NHS ester of the probe is first formed in situ, which then reacts with primary amines on the protein to form a stable amide bond.
Materials and Reagents:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
EDC/NHS Preparation: Prepare 100 mM stock solutions of EDC and NHS in Reaction Buffer. Note: These solutions should be prepared fresh immediately before use.
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Activation of the Probe:
-
In a microfuge tube, combine 10 µL of the 10 mM probe stock solution with 10 µL of 100 mM EDC and 10 µL of 100 mM NHS.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Labeling Reaction:
-
Add the activated probe mixture to the protein solution. The molar ratio of probe to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the probe (at its absorbance maximum, to be determined experimentally).
-
Confirm the integrity of the labeled protein using SDS-PAGE.
-
Data Analysis and Interpretation:
The degree of labeling (DOL) can be calculated using the Beer-Lambert law. The functionality of the labeled protein should be assessed using a relevant activity assay to ensure that the labeling process has not compromised its biological function.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive EDC/NHS; pH of reaction buffer is not optimal; Presence of primary amines in the buffer. | Prepare fresh EDC/NHS solutions; Ensure reaction buffer pH is between 6.0 and 7.5; Use an amine-free buffer. |
| Protein Precipitation | High concentration of organic solvent (DMSO); Protein instability. | Minimize the volume of DMSO added; Perform the reaction at 4°C; Include stabilizing agents if necessary. |
| Loss of Protein Activity | Labeling of critical amine residues in the active site. | Reduce the probe-to-protein molar ratio; Perform labeling in the presence of a substrate or competitive inhibitor to protect the active site. |
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Application II: A Building Block for Targeted Fluorescent Probes
The versatile chemical nature of this compound allows it to serve as a fluorescent building block for the synthesis of more complex molecular probes. By attaching a targeting moiety (e.g., a small molecule ligand, peptide, or antibody fragment), researchers can direct the fluorescent signal to a specific cellular location or protein of interest.
Protocol: Synthesis of a Targeted Probe and Live-Cell Imaging
Principle: This protocol outlines the synthesis of a targeted fluorescent probe by coupling this compound to a targeting molecule with a primary amine. The resulting probe can then be used for live-cell imaging to visualize the localization of the target.
Part A: Synthesis of the Targeted Probe
This follows a similar principle to the protein labeling protocol, but on a smaller scale and with a small molecule or peptide as the target. Standard solution-phase or solid-phase peptide synthesis (SPPS) coupling reagents (e.g., HATU, HOBt) can be used. Purification is typically achieved by reverse-phase HPLC.
Part B: Live-Cell Imaging Protocol
Materials and Reagents:
-
Synthesized targeted fluorescent probe
-
Cell line expressing the target of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Incubation:
-
Prepare a stock solution of the targeted probe in DMSO.
-
Dilute the probe to the final working concentration (typically in the range of 100 nM to 10 µM, to be optimized) in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Counterstaining (Optional): Incubate the cells with Hoechst 33342 in PBS for 10-15 minutes at room temperature to stain the nuclei.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope. The excitation and emission wavelengths should be determined based on the spectral properties of the 7-Fluoroimidazo[1,2-a]pyridine core.
-
-
Fixation (Optional): If long-term storage is required, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Data Analysis and Interpretation:
The fluorescence images will reveal the subcellular localization of the probe. Co-localization analysis with other organelle-specific markers can be performed to confirm the targeting specificity. The intensity of the fluorescent signal can be quantified to measure the level of target engagement.
Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging experiments.
Conclusion
This compound is a promising and versatile molecular probe with significant potential for a wide range of applications in biological and medicinal research. Its intrinsic fluorescence, chemical stability, and the presence of a reactive handle for bioconjugation make it an ideal candidate for fluorescently labeling biomolecules and for the construction of targeted probes for cellular imaging and high-throughput screening. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their own experimental systems.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. This compound - 郑州华赞医药科技有限公司 [huazanchem.com]
- 9. 1159827-76-5|this compound|BLD Pharm [bldpharm.com]
- 10. CAS 886363-98-0 | 7-Fluoroimidazo[1,2-A]pyridine-2-carboxylic acid - Synblock [synblock.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: Characterization of Imidazo[1,2-a]pyridine-Class IRAK4 Inhibitors for Anti-Inflammatory Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of imidazo[1,2-a]pyridine-based compounds as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While the prompt specified "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid," this molecule is not extensively characterized in publicly accessible literature. Therefore, this guide establishes a robust framework for evaluating this and other novel molecules within the same chemical class. We will utilize methodologies validated for potent, selective, and well-documented imidazo[1,2-a]pyridine IRAK4 inhibitors as a reference to ensure scientific rigor and reproducibility. The protocols herein detail the essential biochemical and cellular assays required to determine potency, selectivity, and functional cellular activity, providing a clear path from initial hit identification to lead optimization.
Introduction: IRAK4 as a Master Regulator in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as an essential upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of key pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the production of a wide array of inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
Given its critical, non-redundant role in this cascade, the kinase activity of IRAK4 is a prime therapeutic target for a host of inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and inflammatory bowel disease. The development of small molecule inhibitors against IRAK4 aims to suppress this excessive inflammatory signaling at its source.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide variety of biological targets, often with high affinity and specificity. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating optimal interactions within a target's binding site. In the context of kinase inhibition, this scaffold has been successfully employed to develop potent inhibitors for various targets, including IRAK4.[1][2] The development of compounds like the clinical candidate Zimlovisertib (PF-06650833) underscores the potential of this chemical class for targeting IRAK4 effectively.[3]
Representative Compound: PF-06650833 (Zimlovisertib)
For the purpose of establishing robust protocols, this guide will reference the well-characterized, selective IRAK4 inhibitor PF-06650833.[4] This compound serves as an excellent model for the imidazo[1,2-a]pyridine class. Its published data provides a benchmark for potency and selectivity that can be used to evaluate novel analogues like this compound.
| Parameter | PF-06650833 (Zimlovisertib) | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [5] |
| Biochemical IC50 | 0.2 nM (Cell-based assay) | [5] |
| Cellular IC50 (PBMC) | 2.4 nM (R848-stimulated TNF-α release) | [5] |
| Mechanism of Action | ATP-competitive kinase inhibitor | [6] |
Signaling Pathway and Experimental Workflow Visualization
Understanding the target pathway and the experimental sequence is critical for contextualizing the data.
IRAK4 Signaling Cascade
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling. Inhibition of IRAK4 kinase activity is designed to block the downstream phosphorylation of IRAK1, thereby preventing the activation of NF-κB and subsequent pro-inflammatory gene expression.[7]
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
General Experimental Workflow
The logical flow for characterizing a novel IRAK4 inhibitor involves a tiered approach, moving from a specific biochemical assay to a more complex and physiologically relevant cellular assay.
Caption: Tiered workflow for IRAK4 inhibitor characterization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Each protocol is designed as a self-validating system, including necessary controls to ensure data integrity.
Protocol: Biochemical IRAK4 Kinase Activity Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IRAK4 kinase activity. This assay directly measures the phosphorylation of a peptide substrate.[8]
Principle: This is a homogenous, luminescence-based assay (e.g., ADP-Glo™). Kinase activity consumes ATP, producing ADP. After the kinase reaction, a detection reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to IRAK4 activity.[9]
Materials:
-
Recombinant human IRAK4 enzyme (active)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP solution (at 2x the final desired concentration)
-
Test Compound (e.g., this compound) dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., PF-06650833)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compound and positive control in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include "vehicle only" (DMSO) wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (background) controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2x IRAK4 enzyme/substrate mix in Kinase Assay Buffer. The final concentration of the enzyme should be optimized for ~10-20% ATP-to-ADP conversion in the linear range of the reaction (e.g., 1-5 nM).[10]
-
Add 5 µL of the 2x enzyme/substrate mix to each well containing the pre-spotted compounds and controls.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2x ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for IRAK4 to ensure competitive inhibitors are accurately assessed (typically 10-100 µM).[3]
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
-
Kinase Reaction:
-
Mix the plate on a shaker for 1 minute.
-
Incubate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear phase of the reaction.
-
-
Reaction Termination and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol: Cellular IRAK4 Functional Assay (Cytokine Release)
Objective: To measure the potency of a test compound in a physiologically relevant cellular context by quantifying its ability to inhibit the release of pro-inflammatory cytokines from human immune cells stimulated via a TLR pathway.[6]
Principle: Human peripheral blood mononuclear cells (PBMCs) are a primary source of immune cells that express the TLR/IL-1R signaling machinery. Stimulation with a TLR7/8 agonist like R848 (Resiquimod) robustly activates the MyD88-IRAK4 pathway, leading to the production and secretion of cytokines such as TNF-α and IL-6.[3] The inhibitory effect of the test compound is measured by the reduction in cytokine levels in the cell culture supernatant.
Materials:
-
Isolated human PBMCs from healthy donors (via Ficoll-Paque density gradient centrifugation)
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TLR7/8 Agonist: R848 (Resiquimod) stock solution
-
Test Compound and Positive Control (PF-06650833) dissolved in DMSO
-
Sterile 96-well flat-bottom cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Plating:
-
Resuspend freshly isolated or thawed cryopreserved PBMCs in cell culture medium.
-
Adjust the cell density to 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (200,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.1%).
-
Add 50 µL of the diluted compounds to the respective wells. Include vehicle control (medium + DMSO) wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C, 5% CO2 for 60 minutes to allow for cell uptake of the compound.
-
-
Cellular Stimulation:
-
Prepare a working solution of R848 in cell culture medium. The final concentration should be pre-determined to elicit a sub-maximal cytokine response (e.g., 1 µM).
-
Add 50 µL of the R848 solution to all wells except for the "unstimulated" control wells (which receive 50 µL of medium only).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well and transfer to a new plate for cytokine analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α or IL-6 in the supernatants using a validated ELISA kit, following the manufacturer’s instructions.
-
-
Cell Viability Assessment (Optional but Recommended):
-
To the remaining cells in the original plate, add a cell viability reagent (e.g., 50 µL CellTiter-Glo®) and measure the signal according to the manufacturer's protocol. This is crucial to ensure that the observed reduction in cytokines is due to specific IRAK4 inhibition and not general cytotoxicity.
-
-
Data Analysis:
-
Calculate the cytokine concentrations from the ELISA standard curve.
-
Normalize the data: Percent Inhibition = 100 * [1 - (Cytokine_Compound - Cytokine_Unstimulated) / (Cytokine_Vehicle - Cytokine_Unstimulated)].
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a 4PL curve to determine the cellular IC50.
-
Conclusion and Future Directions
This guide provides a foundational framework for the biochemical and cellular characterization of novel imidazo[1,2-a]pyridine-based IRAK4 inhibitors. Successful execution of these protocols will establish the on-target potency and cellular functional activity of compounds like "this compound." A compound demonstrating potent activity in both the biochemical assay (low nM IC50) and the cellular assay (low nM IC50) with no significant cytotoxicity would be considered a strong candidate for further investigation.
Subsequent steps in the drug discovery cascade would include comprehensive kinase selectivity profiling against a broad panel of kinases to ensure a low risk of off-target effects, assessment of pharmacokinetic properties (ADME), and ultimately, evaluation in in vivo models of inflammation or autoimmune disease.[4]
References
- 1. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Development of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid for Hematopoietic Cancers: Application Notes and Protocols
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development of a specific derivative, 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid , for the treatment of hematopoietic malignancies. We will delve into the scientific rationale, synthesis, and detailed protocols for the preclinical evaluation of this compound class, with a focus on its potential as an inhibitor of key kinases implicated in leukemogenesis.
Introduction: The Rationale for Targeting Hematopoietic Cancers with Imidazo[1,2-a]pyridines
Hematopoietic cancers, such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), are characterized by the uncontrolled proliferation of malignant blood cells. A significant portion of these cancers is driven by aberrant signaling pathways orchestrated by constitutively active protein kinases. The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the development of kinase inhibitors.[1]
Derivatives of this scaffold have shown promise in targeting a range of kinases relevant to hematological malignancies, including:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.
-
Interleukin-1 Receptor-Associated Kinase (IRAK): IRAK signaling is implicated in the survival of AML cells.
-
c-KIT: Activating mutations in c-KIT are found in some cases of AML and mast cell leukemia.[2]
Specifically, compounds bearing the 7-fluoro-imidazo[1,2-a]pyridine moiety have been highlighted for their potential to inhibit both IRAK and FLT3, making them attractive candidates for development against AML and myelodysplastic syndromes (MDS). Furthermore, related selenylated imidazo[1,2-a]pyridines have been shown to induce senescence and oxidative stress in CML cells, broadening the potential application of this chemical class across various hematopoietic cancers.[3]
This guide will focus on providing the necessary protocols to synthesize and evaluate this compound and its analogues as potential therapeutics for these diseases.
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and scalability.
Copper-Catalyzed [3+2] Oxidative Cyclization
A highly efficient, one-step synthesis of 7-Fluoro-imidazo[1,2-a]pyridine has been reported using a copper complex as a catalyst. This method offers a high yield and utilizes readily available starting materials.
Protocol 1: Copper-Catalyzed Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine
-
Materials:
-
2-amino-4-fluoropyridine
-
Acetylene
-
Copper (I) complex (e.g., CuI)
-
Peroxide (e.g., di-tert-butyl peroxide)
-
Suitable solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of 2-amino-4-fluoropyridine in the chosen solvent, add the copper (I) catalyst.
-
Introduce acetylene gas into the reaction mixture.
-
Add the peroxide initiator to facilitate the [3+2] oxidative cyclization.
-
The reaction typically proceeds at an elevated temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques. This method has been reported to achieve a yield of up to 92%.
-
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a versatile method for generating 3-aminoimidazo[1,2-a]pyridine derivatives, which can be further modified to obtain the desired carboxylic acid.[4][5]
Protocol 2: GBB Reaction for Imidazo[1,2-a]pyridine Synthesis
-
Materials:
-
2-Aminopyridine derivative (e.g., 2-amino-4-fluoropyridine)
-
Aldehyde
-
Isocyanide
-
Catalyst (e.g., Sc(OTf)₃ or other Lewis acid)
-
Solvent (e.g., Methanol)
-
-
Procedure:
-
Combine the 2-aminopyridine, aldehyde, and isocyanide in a reaction vessel with the solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The product can be purified by crystallization or column chromatography.
-
Further functionalization to introduce the 3-carboxylic acid group would be required following the initial GBB reaction.
In Vitro Evaluation Protocols
The following protocols are designed to assess the biological activity of this compound in the context of hematopoietic cancers.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of its putative kinase targets (FLT3, IRAK, c-KIT).
Protocol 3: ADP-Glo™ Kinase Assay for FLT3/c-KIT Inhibition
This protocol is adapted from commercially available kinase assay platforms.[6][7]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus to kinase activity.
-
Materials:
-
Recombinant human FLT3 or c-KIT enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60-120 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.
-
Cell-Based Assays
These assays evaluate the effect of the compound on cancer cell lines that are dependent on the target kinases.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Hematopoietic Cancer Cell Lines:
-
FLT3-mutant AML: MV4-11, MOLM-13
-
c-KIT-mutant AML: Kasumi-1
-
CML: K562
-
-
Materials:
-
Selected leukemia cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
-
Procedure:
-
Seed cells at a density of 0.5-1.0 x 10⁵ cells/mL in a 96-well plate.[5]
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values.
-
Protocol 5: Apoptosis Assay by Annexin V Staining
This assay quantifies the number of cells undergoing apoptosis following treatment with the test compound.[2]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells by flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.
-
Materials:
-
Leukemia cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at concentrations around the GI₅₀ value for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Evaluation Protocols
Animal models are crucial for assessing the efficacy and safety of a drug candidate in a living organism.
Protocol 6: Subcutaneous Xenograft Model of AML
This model is used to evaluate the anti-tumor activity of the test compound in vivo.[3][8]
-
Materials:
-
AML cell line (e.g., MV4-11)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Matrigel
-
-
Procedure:
-
Resuspend MV4-11 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer the test compound and vehicle control daily or as determined by pharmacokinetic studies (e.g., oral gavage or intraperitoneal injection).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Target/Cell Line | Metric | Expected Outcome |
| Biochemical Kinase Assay | FLT3, IRAK, c-KIT | IC₅₀ | Low nanomolar to micromolar potency |
| Cell Viability (MTT) | MV4-11, MOLM-13 | GI₅₀ | Potent inhibition of cell growth |
| Apoptosis (Annexin V) | MV4-11, MOLM-13 | % Apoptotic Cells | Dose-dependent increase in apoptosis |
| In Vivo Xenograft | MV4-11 | Tumor Growth Inhibition | Significant reduction in tumor volume |
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical evaluation workflow for the development of the target compound.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the preclinical development of this compound as a potential therapeutic agent for hematopoietic cancers. The strong scientific rationale, coupled with detailed methodologies for synthesis and biological evaluation, will enable researchers to efficiently advance this promising compound class. Future work should focus on optimizing the lead compound through structure-activity relationship (SAR) studies, evaluating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of hematopoietic cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Modeling of Leukemia by Murine Stem Cell Transplantation | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes & Protocols: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid via the Groebke–Blackburn–Bienaymé Reaction
Introduction: The Strategic Importance of Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) all feature this versatile heterocyclic core.[1][4][5] The therapeutic potential of this scaffold is vast, with derivatives demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][6]
The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern drug discovery.[7][8][9] Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7][9][10] These enhancements often translate to improved pharmacokinetic and pharmacodynamic profiles.[7] Consequently, the synthesis of fluorinated imidazo[1,2-a]pyridines, such as 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, is of significant interest to researchers in drug development.
The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3-CR), stands out as a highly efficient and atom-economical method for constructing the imidazo[1,2-a]pyridine core.[3][11][12] This one-pot synthesis, which combines an aminopyridine, an aldehyde, and an isocyanide, offers a convergent and versatile route to complex molecules from simple starting materials.[13][14] This application note provides a detailed protocol and mechanistic insights for the synthesis of this compound using the GBB reaction.
Reaction Mechanism: The Groebke–Blackburn–Bienaymé Reaction
The GBB reaction proceeds through a well-established mechanism initiated by the condensation of the aminopyridine and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the imine, forming a five-membered ring. Subsequent tautomerization and aromatization yield the final imidazo[1,2-a]pyridine product. The reaction is typically catalyzed by a Lewis or Brønsted acid.[11][14]
Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-amino-4-fluoropyridine, glyoxylic acid, and a suitable isocyanide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Amino-4-fluoropyridine | C₅H₅FN₂ | 112.11 | ≥98% | Sigma-Aldrich |
| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 | ≥98% | Sigma-Aldrich |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | ≥98% | Sigma-Aldrich |
| Scandium(III) triflate | Sc(OTf)₃ | 422.18 | ≥99% | Strem Chemicals |
| Methanol (anhydrous) | CH₃OH | 32.04 | 99.8% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | VWR |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | LabChem |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | - | EMD Millipore |
Safety Precautions: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
Reaction Setup and Procedure
Caption: Experimental workflow for the GBB synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 mmol, 112.1 mg), glyoxylic acid monohydrate (1.2 mmol, 110.5 mg), and scandium(III) triflate (0.05 mmol, 21.1 mg).
-
Solvent Addition: Add anhydrous methanol (10 mL) to the flask.
-
Isocyanide Addition: Add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.8 mg) to the reaction mixture.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Use a different Lewis acid catalyst (e.g., Yb(OTf)₃).[15] - Ensure anhydrous conditions. |
| Decomposition of starting materials or product | - Lower the reaction temperature. - Use a milder catalyst. | |
| Formation of Side Products | Reaction with solvent | - Use a non-nucleophilic solvent like acetonitrile. |
| Impurities in starting materials | - Purify starting materials before use. | |
| Difficult Purification | Product is highly polar | - Use a more polar eluent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Conclusion
The Groebke–Blackburn–Bienaymé reaction provides a powerful and convergent strategy for the synthesis of this compound. This application note offers a detailed and robust protocol for researchers in drug discovery and medicinal chemistry. The strategic introduction of a fluorine atom and a carboxylic acid moiety onto the privileged imidazo[1,2-a]pyridine scaffold generates a valuable building block for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of the reaction scope with different substituted aminopyridines, aldehydes, and isocyanides can lead to the creation of diverse chemical libraries for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid as a Novel Anti-Influenza Agent
Abstract
The persistent global threat of seasonal and pandemic influenza, compounded by the emergence of drug-resistant strains, necessitates the discovery of novel antiviral agents with new mechanisms of action.[1] The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent antiviral activities, including against influenza A and B viruses.[2][3] This document provides a comprehensive framework for the investigation of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid as a potential anti-influenza therapeutic. We present detailed protocols for evaluating its antiviral efficacy, determining its cytotoxicity, and elucidating its potential mechanism of action, with a focus on non-neuraminidase targets such as the viral RNA-dependent RNA polymerase (RdRp) and nucleoprotein (NP).
Introduction: The Rationale for Investigating Imidazo[1,2-a]pyridine Derivatives
The current anti-influenza armamentarium is largely limited to two main classes of drugs: M2 ion channel blockers (adamantanes) and neuraminidase inhibitors (e.g., oseltamivir).[4] Widespread resistance to adamantanes and the emergence of oseltamivir-resistant strains highlight the urgent need for new therapeutics.[1]
The influenza virus RNA-dependent RNA polymerase (RdRp) complex and the viral nucleoprotein (NP) are highly conserved and essential for viral transcription and replication, making them attractive targets for novel drug development.[2][4][5] Several studies have successfully identified imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine derivatives that inhibit influenza virus replication by targeting these crucial components.[2][6][7] For instance, certain derivatives disrupt the crucial protein-protein interactions within the RdRp complex (specifically between PA and PB1 subunits), while others have been shown to bind directly to the viral NP, inducing its aggregation and preventing its nuclear import.[2][6][7]
Given this precedent, this compound (Compound 7-FIPC) represents a logical candidate for investigation. Its unique substitution pattern may confer novel binding affinities and improved pharmacological properties. This guide provides the experimental workflows to systematically characterize its potential.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1159827-76-5 | [8] |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Structure | ![]() | [8] |
Overall Experimental Workflow
The comprehensive evaluation of Compound 7-FIPC follows a multi-stage process, beginning with primary screening for antiviral activity and cytotoxicity, followed by more detailed mechanistic studies. This tiered approach ensures that resources are focused on candidates with the most promising therapeutic potential.
Caption: High-level workflow for evaluating Compound 7-FIPC.
Phase 1: Primary Efficacy and Cytotoxicity Screening
The initial phase aims to determine the concentration at which Compound 7-FIPC inhibits viral replication (Efficacy) and the concentration at which it is toxic to host cells (Cytotoxicity). The ratio between these two values, the Selectivity Index (SI), is a critical measure of a drug's therapeutic potential.
Protocol 3.1: Cytotoxicity Assay
Rationale: Before assessing antiviral activity, it is essential to determine the 50% cytotoxic concentration (CC₅₀) of the compound on the host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells). This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The Neutral Red assay is a reliable method for this purpose.[9]
Materials:
-
MDCK cells
-
96-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound 7-FIPC stock solution (e.g., 10 mM in DMSO)
-
Neutral Red Staining Solution (Abcam, ab234039 or equivalent)[9]
-
Plate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂ to achieve a confluent monolayer.[9]
-
Compound Dilution: Prepare a 2-fold serial dilution of Compound 7-FIPC in serum-free DMEM, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM). Include a "no-drug" (vehicle control, e.g., 0.5% DMSO) and a "no-cell" (blank) control.
-
Compound Incubation: Remove the growth medium from the cells and add 100 µL of the respective compound dilutions to each well. Incubate for 48-72 hours (duration should match the planned antiviral assay).
-
Staining: Following incubation, perform the Neutral Red uptake assay according to the manufacturer's protocol.[9] This typically involves incubating the cells with the staining solution for several hours.
-
Measurement: After washing and solubilizing the dye, measure the absorbance at 540 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 3.2: Plaque Reduction Assay (PRA)
Rationale: The Plaque Reduction Assay is the gold standard for quantifying the antiviral activity of a compound.[10][11] It measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[10] The 50% effective concentration (EC₅₀) is determined from this assay.
Materials:
-
Confluent MDCK cells in 6-well or 12-well plates
-
Influenza virus stock of known titer (e.g., A/WSN/33 (H1N1) or A/Puerto Rico/8/34 (H1N1))
-
Virus Growth Medium (VGM): Serum-free DMEM/MEM with TPCK-treated trypsin (1 µg/mL).
-
Semi-solid overlay: e.g., 2X MEM mixed 1:1 with 1.2% Avicel®.[12]
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol).
Procedure:
-
Cell Preparation: Grow MDCK cells in 12-well plates until they form a confluent monolayer.[12]
-
Virus Dilution: Dilute the influenza virus stock in VGM to a concentration that will produce 50-100 plaques per well.
-
Compound Treatment & Infection:
-
Prepare serial dilutions of Compound 7-FIPC in VGM at 2X the final desired concentration.
-
Wash the MDCK cell monolayers with PBS.
-
Add 250 µL of the 2X compound dilutions to each well.
-
Immediately add 250 µL of the diluted virus to each well. The final volume is 500 µL, and the compound is now at its 1X final concentration.
-
Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).
-
-
Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for virus adsorption.[9]
-
Overlay Application: Aspirate the inoculum and gently add 1 mL of the semi-solid overlay medium (containing the corresponding concentration of Compound 7-FIPC) to each well. The overlay restricts the spread of progeny virions, ensuring the formation of discrete plaques.[12]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Phase 3: Mechanism of Action (MoA) Elucidation
If Compound 7-FIPC demonstrates a promising Selectivity Index (SI > 10), studies to determine its mechanism of action are warranted.
Protocol 4.1: Time-of-Addition Assay
Rationale: This assay helps to identify which stage of the influenza virus replication cycle is inhibited by the compound. The compound is added at different time points relative to infection, allowing for differentiation between inhibition of entry, replication, or egress/release.[5]
Caption: Logic of the Time-of-Addition Assay.
Procedure:
-
Setup: Use MDCK cells in 96-well plates and infect with a standard amount of influenza virus.
-
Addition Timings:
-
Entry (-1 to +1 hr): Add the compound 1 hour before infection and remove it after the 1-hour adsorption period.
-
Replication (+1 to +8 hr): Add the compound after the adsorption period and remove it 8 hours post-infection.
-
Egress (+8 to +24 hr): Add the compound 8 hours post-infection and leave it until the end of the experiment.
-
Control: A known inhibitor for each stage (e.g., amantadine for entry, favipiravir for replication, oseltamivir for egress) should be run in parallel.
-
-
Readout: At 24 hours post-infection, collect the supernatant and determine the viral titer using a Plaque Assay or TCID₅₀ assay.[9]
-
Interpretation: Inhibition in a specific time window suggests the compound targets that particular stage of the viral lifecycle. If inhibition occurs primarily in the "Replication" window, further investigation of RdRp or NP is justified.
Protocol 4.2: Neuraminidase (NA) Inhibition Assay
Rationale: It is crucial to determine if Compound 7-FIPC acts as a neuraminidase inhibitor, as this is a common mechanism for anti-influenza drugs. A fluorometric assay using the MUNANA substrate is a standard method.[13][14]
Procedure:
-
Setup: In a black 96-well plate, combine influenza virus (as the source of NA enzyme) with serial dilutions of Compound 7-FIPC. Include oseltamivir carboxylate as a positive control.[13]
-
Reaction: Add a fluorogenic NA substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[14]
-
Incubation: Incubate the plate at 37°C.
-
Measurement: The NA enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). Stop the reaction and measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm).
-
Interpretation: A dose-dependent decrease in fluorescence indicates NA inhibition. If no significant decrease is observed, it suggests the compound has a different mechanism of action.
Protocol 4.3: Investigating RdRp and NP as Potential Targets
Rationale: Based on the activity of related imidazo[1,2-a]pyridine compounds and results from the time-of-addition assay, direct functional assays are required to confirm inhibition of the RdRp or NP.[2][6]
A. Influenza Minigenome Reporter Assay (for RdRp Inhibition):
-
Principle: This cell-based assay co-expresses the influenza polymerase proteins (PA, PB1, PB2) and NP, along with a viral-like RNA that encodes a reporter gene (e.g., luciferase). The polymerase complex transcribes this RNA, leading to reporter expression. An inhibitor of the RdRp will reduce the reporter signal.[5][15]
-
Procedure: Transfect host cells (e.g., 293T) with plasmids encoding the polymerase components, NP, and the reporter minigenome. Treat the cells with Compound 7-FIPC and measure luciferase activity after 24-48 hours. Favipiravir can be used as a positive control.[5] A significant reduction in luminescence indicates RdRp inhibition.
B. Surface Plasmon Resonance (SPR) or Immunofluorescence (for NP Targeting):
-
Principle (SPR): To confirm direct binding, purified recombinant influenza NP can be immobilized on an SPR sensor chip. The binding kinetics and affinity (K_D) of Compound 7-FIPC flowing over the chip can be measured in real-time. This technique was used to confirm the binding of the related compound A4 to NP.[6][7]
-
Principle (Immunofluorescence): Treat influenza-infected MDCK cells with Compound 7-FIPC. After a suitable incubation period, fix the cells and stain for the viral NP protein using a specific antibody. A known NP inhibitor, nucleozin, causes a distinct clustering of NP in the cytoplasm and prevents its nuclear accumulation.[6][16] If Compound 7-FIPC induces a similar phenotype, it strongly suggests it targets NP.
Data Summary and Interpretation
All quantitative data should be collated for clear interpretation. The Selectivity Index (SI) is the primary determinant of a compound's potential for further development.
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 7-FIPC | A/PR/8/34 (H1N1) | [Insert Data] | [Insert Data] | [Calculate] |
| 7-FIPC | A/WSN/33 (H1N1) | [Insert Data] | [Insert Data] | [Calculate] |
| Oseltamivir | A/PR/8/34 (H1N1) | [Insert Data] | >100 | [Calculate] |
| Favipiravir | A/PR/8/34 (H1N1) | [Insert Data] | >100 | [Calculate] |
Conclusion
This application note provides a systematic, evidence-based pathway for the evaluation of this compound as a novel anti-influenza agent. By following these protocols, researchers can robustly determine the compound's antiviral efficacy, therapeutic window, and likely mechanism of action. The promising activity of the broader imidazo[1,2-a]pyridine class against critical viral targets like the RdRp and NP provides a strong rationale for this investigation, which could lead to the development of a next-generation anti-influenza therapeutic.
References
- 1. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1159827-76-5|this compound|BLD Pharm [bldpharm.com]
- 9. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem and Alpidem[1][2]. Its prevalence drives continuous innovation in synthetic methodologies. However, like any synthesis, the path to a pure, high-yield product can be fraught with challenges.
This guide is structured to function as a direct line to a seasoned expert. We will move from high-level frequently asked questions to a deep-dive troubleshooting guide, addressing the specific, practical issues encountered at the bench. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries from researchers embarking on or optimizing their imidazo[1,2-a]pyridine synthesis.
Q1: What are the most common and reliable methods for synthesizing the imidazo[1,2-a]pyridine core?
A1: There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials. The most prominent are:
-
Classical Condensation: The reaction of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketone) is a traditional and widely used approach. It typically proceeds via an initial SN2 reaction followed by intramolecular cyclization and dehydration[3][4][5].
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR that combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to rapidly build molecular complexity[1][6]. This method is highly valued for creating diverse compound libraries[7].
-
Metal-Catalyzed Reactions: Copper-catalyzed protocols are particularly common, enabling couplings that form the heterocyclic core under various conditions, often using air as a green oxidant[8][9].
-
Eco-Friendly & Catalyst-Free Methods: Modern approaches focus on sustainability, utilizing microwave irradiation, ultrasound, or catalyst-free conditions in green solvents like water to drive the reaction[2][3][10][11][12].
Q2: How do substituents on the 2-aminopyridine and ketone/aldehyde starting materials affect the reaction outcome?
A2: Substituent electronics play a critical role.
-
On the 2-aminopyridine: Electron-donating groups (EDGs) generally increase the nucleophilicity of the pyridine ring nitrogen, which can facilitate the initial cyclization step. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, potentially slowing the reaction and requiring more forcing conditions.
-
On the Carbonyl Compound (Ketone/Aldehyde): For classical condensations with α-haloketones, EWGs on the aromatic ring of the ketone can accelerate the initial SN2 reaction by making the α-carbon more electrophilic. In GBB reactions, the reactivity of the aldehyde is paramount for the initial imine formation with 2-aminopyridine[13].
Q3: What are the primary advantages of using microwave-assisted synthesis for this scaffold?
A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods:
-
Drastically Reduced Reaction Times: Reactions that might take hours under reflux can often be completed in minutes[10][12]. For example, some imidazo[1,2-a]pyridine syntheses are achieved in as little as 60 seconds[14].
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products that often occur during prolonged heating[14].
-
Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient than heating an entire oil bath and flask[10].
-
Enabling Difficult Reactions: Some reactions that fail to proceed under conventional heating can be successfully driven to completion using microwave energy. It also facilitates the use of solvent-free or green solvent conditions[4][10][11].
Part 2: Troubleshooting Guide
This section is designed to solve specific experimental problems. Each problem is analyzed by potential cause and actionable solutions.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is key to diagnosis.
Caption: Troubleshooting workflow for low product yield.
► Potential Cause: Ineffective Catalyst or Conditions
-
Scientific Rationale: Many imidazo[1,2-a]pyridine syntheses, particularly MCRs like the GBB, are acid-catalyzed. The catalyst's role is to activate the carbonyl group of the aldehyde, facilitating the formation of the key imine intermediate with 2-aminopyridine[15][16]. If the catalyst is too weak, absent, or poisoned, this crucial first step will not occur efficiently. Similarly, the choice of solvent is non-trivial; protic solvents like methanol can act as co-catalysts, accelerating key steps[16].
-
Solutions:
-
Catalyst Screening: If using a GBB or related reaction, screen a panel of catalysts. Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or FeCl₃ are effective[4][17]. Brønsted acids like perchloric acid or p-toluenesulfonic acid (PTSA) are also common choices[3][16]. Molecular iodine has emerged as a mild, cost-effective, and highly efficient Lewis acid catalyst for these transformations[15][18][19].
-
Solvent Optimization: For GBB reactions, if you are using an aprotic solvent like DCM or toluene, switching to an alcohol like methanol or ethanol can dramatically increase the rate[16]. For classical condensations, a polar aprotic solvent like DMF or DMSO can improve the solubility of reactants and facilitate the SN2 step.
-
Embrace Microwave Energy: As mentioned in the FAQ, switching from conventional heating to microwave irradiation can overcome activation barriers and significantly boost yields[10][11].
-
► Potential Cause: Poor Substrate Reactivity
-
Scientific Rationale: The electronic nature of your substituents dictates reactivity. A strongly electron-withdrawing group on the 2-aminopyridine (e.g., -NO₂) deactivates the nitrogen nucleophiles, hindering both the initial condensation/SN2 attack and the final cyclization.
-
Solutions:
-
More Forcing Conditions: For deactivated 2-aminopyridines, higher temperatures and longer reaction times may be necessary.
-
Stronger Catalyst: Switch to a more potent Lewis acid to more effectively activate the coupling partner (the aldehyde or α-haloketone), compensating for the reduced nucleophilicity of the aminopyridine.
-
Protecting Group Strategy: While less ideal, temporarily installing an electron-donating protecting group on the aminopyridine could be considered for particularly challenging substrates, though this adds steps to the synthesis.
-
Problem 2: Formation of Multiple Side Products
Observing a complex mixture in your crude TLC or LCMS indicates competing reaction pathways are at play.
► Potential Cause: Side Reactions in GBB Synthesis
-
Scientific Rationale: In the GBB reaction, the key intermediate is the nitrilium ion formed after the isocyanide attacks the imine. This species is highly electrophilic. If the intramolecular cyclization by the pyridine nitrogen is slow (e.g., due to steric hindrance or electronic deactivation), this intermediate can be trapped by other nucleophiles in the reaction mixture (like water or alcohol solvent), leading to Ugi-type linear adducts instead of the desired cyclic product[17].
-
Solutions:
-
Use a Dehydrating Agent: Add molecular sieves or use a reagent like trimethyl orthoformate to scavenge water, which can hydrolyze the imine intermediate or react with the nitrilium ion[13].
-
Optimize Temperature: Higher temperatures can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Increase Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization step, as it is kinetically a first-order process, whereas intermolecular side reactions are second-order.
-
► Potential Cause: Dimerization/Polymerization
-
Scientific Rationale: The starting materials, particularly α-haloketones, can be susceptible to self-condensation under basic conditions. Similarly, the product itself may have reactive sites that can lead to dimerization.
-
Solutions:
-
Control Reagent Addition: Instead of adding all reagents at once, try slow, controlled addition of the most reactive component (e.g., the α-haloketone) to a solution of the other reactants. This keeps its instantaneous concentration low, minimizing self-reaction.
-
Check the Base: If a base is used in the classical condensation, ensure it is not overly strong, which could promote unwanted enolate chemistry. A mild inorganic base like K₂CO₃ or NaHCO₃ is often sufficient[3].
-
Problem 3: Purification Difficulties
The target compound is formed, but isolation is challenging.
► Potential Cause: Co-elution of Product with Impurities
-
Scientific Rationale: Imidazo[1,2-a]pyridines are basic due to the pyridine nitrogen. If starting materials or byproducts have similar polarity and basicity, they can be difficult to separate on standard silica gel.
-
Solutions:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl). The basic product and starting 2-aminopyridine will move to the aqueous layer. Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract with an organic solvent. This can remove non-basic impurities.
-
Alternative Chromatography: If silica gel fails, try a different stationary phase. Alumina (neutral or basic) can be effective for separating basic compounds. Reverse-phase (C18) chromatography is another excellent alternative.
-
Recrystallization: This is one of the most powerful purification techniques if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Part 3: Key Protocols & Mechanistic Insights
Understanding the mechanism is fundamental to troubleshooting. Here are two key protocols with mechanistic diagrams.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This one-pot, three-component reaction is a highly efficient method for generating substituted 3-aminoimidazo[1,2-a]pyridines.
-
Step-by-Step Methodology:
-
To a solution of the aldehyde (1.0 equiv) in methanol (0.2 M), add the 2-aminopyridine (1.0 equiv) and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add the isocyanide (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C (or use microwave irradiation) and monitor by TLC or LCMS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.[1][13]
-
-
Mechanistic Diagram:
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Protocol 2: Microwave-Assisted Classical Condensation
This protocol leverages microwave energy for a rapid, high-yield synthesis from 2-aminopyridine and an α-bromoketone.
-
Step-by-Step Methodology:
-
In a microwave-safe vial, combine the 2-aminopyridine (1.0 equiv), the α-bromoketone (1.0 equiv), and a mild base such as NaHCO₃ (1.5 equiv).
-
Add a minimal amount of a high-boiling polar solvent like ethanol or isopropanol (or run solvent-free if reactants are liquid).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 120-140 °C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography or recrystallization.[11][14]
-
-
Mechanistic Diagram:
Caption: Mechanism of the classical condensation synthesis.
Part 4: References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. --INVALID-LINK--
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. --INVALID-LINK--
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. --INVALID-LINK--
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. --INVALID-LINK--
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health (NIH). --INVALID-LINK--
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... ACS Omega. --INVALID-LINK--
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed. --INVALID-LINK--
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles... ResearchGate. --INVALID-LINK--
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. --INVALID-LINK--
-
Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. ResearchGate. --INVALID-LINK--
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. --INVALID-LINK--
-
Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. --INVALID-LINK--
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. --INVALID-LINK--
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. --INVALID-LINK--
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. --INVALID-LINK--
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. --INVALID-LINK--
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry. --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. --INVALID-LINK--
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction... ACS Organic & Inorganic Au. --INVALID-LINK--
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction... Organic Chemistry Portal. --INVALID-LINK--
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central. --INVALID-LINK--
-
The Groebke-Blackburn-Bienayme Reaction. University of Groningen Research Portal. --INVALID-LINK--
-
Reaction conditions for the Groebke-Blackburn-Bienaymé... ResearchGate. --INVALID-LINK--
-
The Groebke–Blackburn–Bienaymé reaction in its maturity... PubMed Central. --INVALID-LINK--
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectjournals.com [connectjournals.com]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 7-position and a carboxylic acid at the 3-position can significantly modulate its physicochemical and pharmacological properties.[1] This guide will walk you through the synthetic process, offering insights into reaction optimization and solutions to common experimental challenges.
I. Overview of the Synthetic Strategy
The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, a plausible and widely adopted route is the reaction of 2-amino-4-fluoropyridine with an ethyl 2-halo-3-oxobutanoate, followed by hydrolysis of the resulting ester.
The general reaction scheme is as follows:
Caption: General synthetic route for this compound.
II. Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add ethyl bromopyruvate (1.1 eq).
-
Add a base such as sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.
Step 2: Hydrolysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of a suitable solvent (e.g., ethanol, THF) and an aqueous solution of a base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify it with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to yield this compound.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: I am getting a very low yield or no product at all in the cyclocondensation step (Step 1). What could be the issue?
A1: Several factors can contribute to low yields in the initial cyclization:
-
Reagent Quality: Ensure that the 2-amino-4-fluoropyridine is pure and the ethyl bromopyruvate has not decomposed. The latter can be lachrymatory and should be handled with care.
-
Base and Solvent: The choice of base and solvent is crucial. While sodium bicarbonate in ethanol is a common choice, stronger bases like potassium carbonate or the use of a more polar aprotic solvent like DMF can sometimes improve the reaction rate and yield.[2]
-
Reaction Temperature: The reaction often requires heating to reflux. Ensure the reaction temperature is adequate. You can try incrementally increasing the temperature, but be cautious of potential side reactions at very high temperatures.
-
Catalyst: For challenging substrates, the addition of a catalyst can be beneficial. Copper(I) salts, such as CuI, have been shown to catalyze the synthesis of imidazo[1,2-a]pyridines and can be a good option to explore.[2][3]
Q2: The hydrolysis of the ethyl ester (Step 2) is incomplete, or I am recovering my starting material.
A2: Incomplete hydrolysis is a common issue. Here's how to address it:
-
Hydrolysis Conditions: The ester of an electron-rich heterocyclic system can sometimes be resistant to hydrolysis. You may need to use more forcing conditions, such as a higher concentration of NaOH or LiOH, or increase the reaction temperature. Alternatively, acidic hydrolysis with refluxing HCl can be effective.[3]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the progress closely using TLC or LC-MS until all the starting material is consumed.
-
Work-up Procedure: During the acidic work-up to precipitate the carboxylic acid, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate.
Q3: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?
A3: The formation of side products can complicate purification and reduce the yield. Common side products include:
-
Decarboxylation Product: Imidazo[1,2-a]pyridine-3-carboxylic acids can be prone to decarboxylation, especially at high temperatures in acidic or basic conditions. If you suspect this is happening during hydrolysis, try using milder conditions (e.g., lower temperature, shorter reaction time).
-
Regioisomers: While the reaction of 2-aminopyridines with α-haloketones is generally regioselective, the formation of other isomers is possible depending on the reaction conditions. The choice of solvent can influence the regioselectivity.
-
Polymerization/Tarry Materials: This can occur if the reaction is overheated or run for too long. Careful temperature control and monitoring of the reaction progress are key to avoiding this.
Q4: The purification of the final product is proving to be difficult.
A4: Purification of imidazo[1,2-a]pyridine carboxylic acids can be challenging due to their polarity and potential for zwitterionic character.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
-
Column Chromatography: For column chromatography, a polar mobile phase is often required. A gradient elution from a less polar to a more polar solvent system can help in separating the product from impurities.
-
Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen for purification. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid can be an effective strategy.
IV. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the cyclocondensation reaction?
A: Ethanol is a commonly used and effective solvent. However, for less reactive substrates, a higher boiling point and more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial.[2] The choice of solvent can also influence the regioselectivity of the reaction.
Q: Is a catalyst necessary for the synthesis?
A: While many syntheses of imidazo[1,2-a]pyridines proceed without a catalyst, for the synthesis of this compound, a catalyst can be advantageous, especially if yields are low. Copper(I) salts, such as CuI or CuBr, are often used to facilitate the C-N bond formation.[2][3]
Q: How does the fluorine substituent at the 7-position affect the reaction?
A: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the pyridine nitrogen. This may slightly decrease the rate of the initial N-alkylation step compared to an unsubstituted 2-aminopyridine. However, it can also affect the electronics of the final product, potentially influencing its stability and reactivity in subsequent steps.
Q: What are the best analytical techniques to monitor the reaction and characterize the final product?
A:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction.
-
Product Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups like the carboxylic acid C=O and O-H stretches.
-
Melting Point: As an indicator of purity.
-
V. Data Summary
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis |
| Key Reagents | 2-amino-4-fluoropyridine, Ethyl bromopyruvate, Base (e.g., NaHCO₃) | Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, Base (e.g., NaOH) or Acid (e.g., HCl) |
| Typical Solvents | Ethanol, DMF | Ethanol/Water, THF/Water |
| Temperature | 80-100 °C (Reflux) | Room Temperature to Reflux |
| Typical Yield | 60-85% | 80-95% |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
VI. References
-
Yan, R.-L., et al. (2012). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. Journal of Organic Chemistry, 77(4), 2024-2028. Available at: --INVALID-LINK--
-
ChemicalBook. (2024). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method. Available at: --INVALID-LINK--
-
Frontiers in Chemistry. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (2022). Synthesis of imidazo[1,2-a]pyridines. Available at: --INVALID-LINK--
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: --INVALID-LINK--
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: --INVALID-LINK--
-
NIH National Library of Medicine. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available at: --INVALID-LINK--
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid. Available at: --INVALID-LINK--
References
- 1. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Reaction of Imidazo[1,2-A]Pyridines With Coumarin-3-Carboxylic Acids: A Domino Michael Addition/Decarboxylation/Oxidation/Annulation [rimpacts.com]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the solubility issues, encountered during experimentation with this compound. Our goal is to provide practical, evidence-based solutions to ensure the reliability and reproducibility of your results.
Introduction
This compound is a heterocyclic compound belonging to the imidazopyridine family, a scaffold recognized for its wide range of biological activities and applications in medicinal chemistry.[1][][3] Like many fused bicyclic ring systems, imidazopyridine derivatives are often crystalline solids that are poorly soluble in aqueous solutions at physiological pH.[][4] The presence of the fluorine atom and the carboxylic acid moiety introduces unique physicochemical properties that influence the molecule's behavior in various experimental systems.[5][6][7]
Poor aqueous solubility is a significant hurdle in drug discovery, potentially leading to inaccurate in vitro assay data, low oral bioavailability, and inter-patient variability.[8] This guide provides a structured approach to understanding and overcoming the solubility challenges associated with this compound.
Physicochemical Properties Overview
A clear understanding of the compound's properties is the first step in troubleshooting.
| Property | Value / Description | Rationale & Significance |
| IUPAC Name | This compound | - |
| CAS Number | 1159827-76-5 | Unique identifier for this specific chemical structure.[9][10] |
| Appearance | Typically a colorless or off-white crystalline solid. | The crystalline nature implies a stable lattice structure that requires energy to dissolve, contributing to poor solubility.[][11] |
| Aqueous Solubility | Poorly soluble in neutral aqueous solutions (e.g., water, PBS). | This is a primary challenge. The fused aromatic ring system is hydrophobic. Solubility is expected to be pH-dependent due to the carboxylic acid group.[][4] |
| Organic Solubility | Soluble in polar aprotic solvents. | High solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) makes them suitable for preparing high-concentration stock solutions.[12] |
| pKa (Predicted) | Acidic pKa (Carboxylic Acid): ~3-4 Basic pKa (Pyridine N): ~4-5 | The ionizable carboxylic acid group is key to solubility enhancement. At pH values above its pKa, the molecule will be deprotonated and exist as a more soluble carboxylate salt.[11][13] Attenuating the pKa can influence permeability and efflux.[14] |
| Impact of Fluorine | The electronegative fluorine atom can modulate pKa, lipophilicity, metabolic stability, and target binding affinity.[5][7][15] | While fluorine can sometimes increase solubility, this is not a universal rule and is highly context-dependent.[16][17] It can alter the electronic distribution within the molecule.[5] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users.
Q1: My this compound is precipitating immediately when I add it to my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A1: This is the most frequently encountered issue and stems from the compound's inherent physicochemical properties.
-
Inherent Hydrophobicity: The core imidazo[1,2-a]pyridine structure is a fused aromatic system, which is largely nonpolar and thus has a low affinity for water.[][4]
-
Crystalline Structure: As a crystalline solid, significant energy (lattice energy) must be overcome for the individual molecules to break away from the crystal and interact with solvent molecules. This process is energetically unfavorable in water.[11]
-
pH of the Medium: Standard phosphate-buffered saline (PBS) and most cell culture media are buffered around pH 7.4. Since the pKa of the carboxylic acid group is predicted to be around 3-4, the compound will be in its more soluble, ionized (carboxylate) form at pH 7.4. However, the intrinsic insolubility of the core structure may still be the dominant factor, meaning the solubility limit is simply very low even in the ionized state.
Q2: What is the correct way to prepare a stock solution for my in vitro assays?
A2: The standard and recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent.
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating primary stock solutions due to its high solubilizing power for a wide range of organic molecules.[12] N,N-Dimethylformamide (DMF) is a viable alternative.[12]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure all solid material has dissolved completely. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Critical Consideration: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a "vehicle control" (medium with the same final concentration of DMSO) in your experiments.[12]
Q3: I successfully made a 10 mM DMSO stock, but it precipitates when I dilute it into my aqueous medium for my experiment. What are the next steps?
A3: This is a classic sign that the final concentration of your compound exceeds its kinetic solubility limit in the aqueous medium. The DMSO acts as a carrier, but once diluted, the compound crashes out.
Troubleshooting Workflow for Dilution
Caption: Troubleshooting workflow for compound precipitation.
Q4: How can I quantitatively improve the solubility for in vitro and in vivo studies?
A4: When simple dilution fails, formulation strategies are necessary. These methods modify the properties of the compound or the solution to increase the amount of drug that can be dissolved and remain in solution.
Strategy 1: pH-Dependent Solubilization
The carboxylic acid is the key. By increasing the pH of the solvent, you shift the equilibrium towards the deprotonated, anionic carboxylate form, which is significantly more water-soluble than the neutral form.
Caption: pH effect on carboxylic acid solubility.
Application: For preparing dosing solutions, consider using a buffer with a pH of 8.0 or preparing a salt form of the compound. However, be mindful that the final pH must be compatible with your experimental system (e.g., non-toxic to cells, physiologically tolerable).
Strategy 2: Use of Complexing Agents (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[12]
-
Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while vortexing or sonicating.
-
Gentle heating (37-40°C) can aid dissolution.[12]
-
Once fully dissolved, the solution can be sterile-filtered (0.22 µm filter) for administration.
Strategy 3: Co-Solvent Systems (Primarily for in vivo studies)
A mixture of solvents can be used to create a formulation that is tolerable for animal dosing and can maintain the drug in solution upon injection.[12]
A common vehicle is a ternary system, often referred to as "DMSO/PEG400/Saline".
-
Dissolve the compound in DMSO first (e.g., to 10% of the final volume).
-
Add Polyethylene Glycol 400 (PEG400) and vortex to mix (e.g., to 40% of the final volume).
-
Finally, add sterile saline or water dropwise while vortexing to reach the final volume. The exact ratios (e.g., 10:30:60 or 5:45:50) must be optimized for your specific compound and dose concentration to avoid precipitation upon addition of the aqueous phase.
Strategy 4: Advanced Formulation Approaches
For later-stage development, more advanced techniques are employed to overcome poor solubility. These generally require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in a non-crystalline, amorphous state.[20][21] Amorphous forms have higher energy and thus higher apparent solubility and faster dissolution rates than their crystalline counterparts.[11] Common methods to produce ASDs are spray drying and hot-melt extrusion.[20][21]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate according to the Noyes-Whitney equation.[8] Techniques include micronization and nanomilling.[21][22][23]
-
Salt Formation: Creating a stable salt form of the carboxylic acid with a suitable counterion is a robust method to improve solubility and dissolution rate.[11][19][24]
Quick Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in biological assays. | - Compound precipitation in assay medium.- Final concentration exceeds solubility limit. | - Visually inspect wells for precipitation.- Determine the kinetic solubility limit and work below it.- Consider using a formulation with HP-β-CD to maintain solubility. |
| Low bioavailability in animal studies. | - Poor dissolution in the GI tract after oral dosing.- Precipitation at the injection site after parenteral dosing. | - For oral dosing, consider formulation as an ASD or a nanosuspension.[21][22]- For parenteral dosing, optimize a co-solvent system or use a cyclodextrin-based formulation.[12]- Investigate salt formation to improve dissolution.[13][24] |
| Compound won't dissolve even in 100% DMSO. | - Impure sample.- Compound has exceptionally low solubility or has degraded. | - Verify the purity and integrity of the compound batch (e.g., via LC-MS, NMR).- Try gentle heating or sonication.- Test alternative solvents like DMF or NMP. |
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. 1159827-76-5|this compound|BLD Pharm [bldpharm.com]
- 10. This compound - 郑州华赞医药科技有限公司 [huazanchem.com]
- 11. agnopharma.com [agnopharma.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 24. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Navigating the Purification of Fluorinated Imidazopyridines
Welcome to the technical support center for scientists and researchers engaged in the synthesis and purification of fluorinated imidazopyridine derivatives. As a class of privileged heterocyclic scaffolds in medicinal chemistry, imidazopyridines are central to many drug discovery programs.[1] The strategic incorporation of fluorine can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2][3]
However, the unique physicochemical characteristics imparted by fluorine—high electronegativity, altered basicity (pKa), and complex effects on polarity—present formidable purification challenges.[4][5] This guide, structured in a question-and-answer format, provides expert-driven troubleshooting strategies and detailed protocols to help you overcome these hurdles and achieve high-purity compounds.
Part 1: Understanding the Core Challenges
This section addresses the fundamental reasons why fluorinated imidazopyridines can be difficult to purify. Understanding the "why" is the first step toward developing a robust solution.
Question: How does fluorine substitution affect the polarity and chromatographic behavior of my imidazopyridine?
Answer: The effect of fluorine on molecular polarity is complex and context-dependent, a phenomenon often described as a "dual effect".[4][6]
-
Increased Polarity and H-Bonding: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect can increase the polarity of C-F bonds and adjacent functional groups.[2][5] This can lead to stronger interactions with polar stationary phases (like silica) or reduced retention on non-polar phases (like C18).
-
Increased Hydrophobicity: Paradoxically, fluorination can also increase a molecule's hydrophobic surface area.[4] Highly fluorinated motifs, like a trifluoromethyl (-CF3) group, can be lipophilic. This dual nature means your compound might behave as more polar than its non-fluorinated parent in some systems and less polar in others, making method development less predictable.
Question: My basic imidazopyridine compound shows severe peak tailing on my silica gel and C18 columns. What is causing this?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles.[7][8] The issue stems from strong, undesirable secondary interactions between your compound and the stationary phase.
-
On Silica Gel (Normal Phase): The basic nitrogen of the imidazopyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica. This causes some molecules to "stick" to the column, leading to slow elution and a tailed peak.
-
On C18 (Reversed Phase): Even though the bulk stationary phase is hydrophobic, residual, un-capped silanol groups are present on most standard C18 columns. At acidic to neutral pH, your basic compound will be protonated, and this positive charge can interact ionically with deprotonated, negatively charged silanol groups, again causing peak tailing.
Part 2: Troubleshooting Chromatographic Purification
Here, we provide specific, actionable solutions for common chromatography problems. The key to purifying challenging compounds often lies in using orthogonal (i.e., fundamentally different) separation techniques.[9][10]
FAQ: Reversed-Phase HPLC (RP-HPLC)
Question: My polar fluorinated compound has little to no retention on my C18 column, eluting near the void volume. How can I improve its retention?
Answer: This is a common issue for polar molecules. You have several options to increase retention:
-
Switch to a Polar-Compatible Stationary Phase: Standard C18 is often too non-polar. Consider using a "polar-endcapped" or "polar-embedded" C18 column. These phases are designed to have better wettability with highly aqueous mobile phases and offer different selectivity for polar compounds.[11]
-
Use 100% Aqueous Mobile Phase: Ensure your column is rated for 100% aqueous conditions to prevent phase collapse.
-
Adjust Mobile Phase pH: If your molecule has an acidic or basic handle, adjusting the pH to suppress its ionization will make it less polar and increase its retention on a C18 column.
-
Consider HILIC: If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.
Question: How can I eliminate peak tailing for my basic compound in RP-HPLC?
Answer: To get sharp, symmetrical peaks, you must disrupt the secondary interactions with residual silanols.
-
Use a Mobile Phase Additive: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase is the most common solution. The acid protonates the silanol groups, "masking" them and preventing them from interacting with your protonated basic analyte.
-
Work at High pH: An alternative is to use a high-pH stable column (e.g., a hybrid silica or polymer-based column) with a basic mobile phase (e.g., ammonium hydroxide at pH 10). At high pH, your basic analyte will be in its neutral form, and the silanol groups will be deprotonated and repelled by the electron-rich analyte, leading to excellent peak shape.
FAQ: Advanced & Orthogonal Chromatography
Question: Standard RP-HPLC and normal-phase flash chromatography are failing to separate my target compound from a persistent impurity. What should I do next?
Answer: This is the ideal scenario to apply an orthogonal purification strategy. When one method fails, a second method that separates based on different molecular properties is often successful. Supercritical Fluid Chromatography (SFC) is a powerful technique that is highly orthogonal to RP-HPLC, particularly for challenging separations involving polar and chiral molecules.[12][13]
Question: What is Supercritical Fluid Chromatography (SFC) and why is it recommended for fluorinated imidazopyridines?
Answer: SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a polar co-solvent like methanol.[12][14] It combines the low viscosity of a gas with the solvating power of a liquid.
Key Advantages of SFC for Your Compounds:
-
Orthogonal Selectivity: SFC separates compounds based on polarity in a non-aqueous environment, providing a completely different selectivity profile compared to RP-HPLC.[14] Impurities that co-elute in one system will often separate easily in the other.
-
Excellent for Polar Compounds: SFC is highly effective for purifying polar molecules that are challenging for RP-HPLC.[15]
-
Superior for Chiral Separations: SFC often provides faster and higher-resolution chiral separations compared to HPLC.[12][16]
-
"Green" Technique: Using CO2 reduces the consumption of organic solvents, making it a more environmentally friendly option.[14]
Part 3: Protocols & Data
Experimental Protocol: Orthogonal Purification Workflow for a Challenging Fluorinated Imidazopyridine
This protocol outlines a two-step purification strategy for a crude sample containing a polar, fluorinated imidazopyridine and a closely-eluting, non-polar impurity.
Step 1: Initial Purification by Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18 flash column.
-
Solvent System: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 5% to 95% B over 20 column volumes.
-
Fraction Collection: Collect fractions and analyze by LC-MS.
-
Analysis: You will likely observe that the non-polar impurity is well-separated, but a polar, structurally similar impurity co-elutes with your target compound.
-
Action: Combine the fractions containing your target compound (and the co-eluting impurity) and evaporate the solvent.
Step 2: Final Purification by Preparative SFC
-
Column Selection: Select a suitable polar stationary phase, such as a silica or diol-based column. For chiral compounds, a polysaccharide-based chiral stationary phase is recommended.[16]
-
Solvent System: Mobile Phase A: Supercritical CO2; Mobile Phase B: Methanol.
-
Screening: Perform an initial analytical screen with a gradient of 5% to 40% Methanol over 5 minutes to find the optimal separation window.
-
Optimization: Based on the screen, run a focused, shallower gradient (e.g., 15% to 25% Methanol over 10 minutes) to maximize resolution.
-
Purification: Scale up to a preparative SFC column using the optimized conditions.
-
Fraction Collection & Analysis: Collect fractions and verify purity by LC-MS and 19F NMR.[17] The orthogonality of SFC should provide a baseline separation of the previously co-eluting impurity.
Data Summary: Starting Conditions for Chromatography
The table below provides recommended starting points for method development across different chromatographic modes.
| Parameter | Reversed-Phase (RP-HPLC) | HILIC | Supercritical Fluid (SFC) |
| Stationary Phase | C18, Phenyl-Hexyl, Polar-Embedded C18 | Amide, Diol, Silica | 2-Ethylpyridine, Diol, Amino, Silica |
| Mobile Phase A | Water | Acetonitrile | Supercritical CO2 |
| Mobile Phase B | Acetonitrile or Methanol | Water or Methanol | Methanol, Ethanol, or Isopropanol |
| Typical Additive | 0.1% Formic Acid or TFA | 10 mM Ammonium Acetate | 0.1% Ammonium Hydroxide (for basic analytes) |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first |
| Best For | General purpose, non-polar to moderately polar compounds | Very polar, hydrophilic compounds | Polar, chiral, and isomeric compounds |
Part 4: Visualized Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analytical results.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Orthogonal Purification Workflow
This diagram shows the relationship between two orthogonal techniques for achieving high purity.
Caption: Workflow combining RP-HPLC and SFC for high purity.
References
- 1. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal Protein Purification Facilitated by a Small Bispecific Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges and byproducts encountered during synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a more robust understanding for future experiments.
Troubleshooting Guide: Common Synthetic Issues
This section tackles the most frequent and challenging problems observed during the synthesis of imidazo[1,2-a]pyridines. Each entry is structured to help you identify the problem, understand its cause, and implement a validated solution.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is not producing the expected imidazo[1,2-a]pyridine, or the yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields are a common frustration in heterocyclic synthesis and can originate from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1]
Causality & Mechanism:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[1] The kinetics of the initial alkylation of the 2-aminopyridine and the subsequent intramolecular cyclization are highly sensitive to these parameters. For instance, in the classic Tschitschibabin reaction (condensation of a 2-aminopyridine with an α-haloketone), insufficient heat may prevent the cyclization step, while excessive heat can lead to degradation and polymerization.
-
Purity of Reagents and Solvents: Impurities in starting materials, particularly the 2-aminopyridine or the carbonyl compound, can introduce competing side reactions.[1] Water in the solvent can hydrolyze key intermediates. It is crucial to use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.[1]
-
Atmospheric Contamination: Many synthetic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction involves intermediates that are prone to oxidation or hydrolysis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1]
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low yield.
Suggested Solutions:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Degradation | Reaction temperature is too high or time is too long. | Decrease the reaction temperature. If the reaction is slow at lower temperatures, consider a more active catalyst or a different solvent system. |
| Side Reactions | Impure reagents or presence of water/oxygen. | Recrystallize or purify starting materials. Use anhydrous solvents and perform the reaction under an inert atmosphere. Consider adding a mild base to neutralize any acid formed. |
Issue 2: Formation of an Unwanted Regioisomer
Question: I am observing the formation of an isomeric byproduct along with my target imidazo[1,2-a]pyridine. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines. The selectivity of the cyclization is governed by both electronic and steric factors.
Causality & Mechanism:
The key step determining regioselectivity is the initial nucleophilic attack of the 2-aminopyridine on the electrophilic partner (e.g., an α-haloketone). The 2-aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen. While the initial reaction often occurs at the more nucleophilic pyridine nitrogen, the subsequent cyclization can be influenced by the substitution pattern on the pyridine ring.[2]
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the adjacent endocyclic nitrogen, potentially favoring attack at the other nitrogen.[2] Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.
-
Steric Hindrance: Bulky substituents near one of the pyridine nitrogens can sterically hinder the approach of the electrophile, directing the reaction to the less hindered nitrogen atom.
Caption: Factors influencing regioselective synthesis.
Suggested Solutions:
-
Modify Electronic Properties: If possible, choose a 2-aminopyridine starting material where the electronic effects favor the desired regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Protecting Groups: In complex cases, temporarily protecting one of the nitrogen atoms to force the reaction down the desired pathway may be an option, although this adds extra steps to the synthesis.
Issue 3: Formation of Pyridine N-oxide Byproducts
Question: My reaction mixture shows byproducts that I suspect are N-oxides. Why does this happen and how can I prevent it?
Answer:
The formation of pyridine N-oxides is a potential side reaction when using oxidizing agents or under aerobic conditions.[3][4]
Causality & Mechanism:
The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of peroxides, peracids (like m-CPBA), or even molecular oxygen at elevated temperatures, particularly if metal catalysts are used.[3][4][5] The resulting N-oxide is a stable, dipolar species.[3]
Suggested Solutions:
-
Deoxygenate the Solvent: Before starting the reaction, bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen from entering the reaction vessel.[1]
-
Avoid Strong Oxidants: If the reaction conditions permit, avoid using strong oxidizing agents. If an oxidant is necessary, consider using a milder one or carefully controlling its stoichiometry.
-
Deoxygenation Post-Reaction: If N-oxide formation is unavoidable, it can sometimes be removed or the desired product regenerated by treatment with a deoxygenating agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[5]
Issue 4: Polymerization and Tarry Material Formation
Question: My reaction is producing a significant amount of dark, insoluble tar instead of a clean product. What is causing this and what can I do?
Answer:
The formation of tarry materials or polymers is a sign of uncontrolled side reactions or product/reagent decomposition.[6]
Causality & Mechanism:
-
High Temperatures: Many organic molecules, especially those with multiple reactive sites, can decompose or polymerize at high temperatures.
-
Incorrect Stoichiometry: A significant excess of one reactant can lead to side reactions, such as self-condensation or polymerization.[6]
-
Presence of Catalytic Impurities: Trace amounts of acid, base, or metal impurities can catalyze polymerization pathways.
Suggested Solutions:
-
Lower the Reaction Temperature: This is the most common and effective solution. Even a small reduction in temperature can significantly decrease the rate of decomposition.
-
Ensure Stoichiometric Balance: Carefully measure and control the stoichiometry of your reactants.[6]
-
Purify Reagents: Ensure that starting materials are free from impurities that could catalyze polymerization.
-
Gradual Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or syringe-pump addition of one reactant to a solution of the other. This keeps the instantaneous concentration of the added reagent low, minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I best characterize and identify my byproducts?
A1: A combination of chromatographic and spectroscopic techniques is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial identification. It separates the components of your reaction mixture and provides the mass of each, allowing you to quickly determine if unexpected products have formed.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[7][8][9][10] Careful analysis of chemical shifts, coupling constants, and integration can distinguish between isomers and identify the structure of byproducts. For imidazo[1,2-a]pyridines, characteristic downfield shifts for the pyridine ring protons are often observed.[7]
-
Column Chromatography: This technique is used to isolate the byproducts for detailed spectroscopic analysis.[11][12]
Q2: What is the Ortoleva-King reaction and how does it relate to imidazo[1,2-a]pyridine synthesis?
A2: The Ortoleva-King reaction involves the reaction of a ketone with iodine and a pyridine to form a pyridinium iodide salt.[13][14][15] This intermediate can then be treated with a base to induce cyclization, forming an imidazo[1,2-a]pyridine.[13] This is a common one-pot method for synthesizing this scaffold and can be an alternative to using pre-functionalized α-haloketones.[13][15]
Q3: Are there "greener" or more modern synthetic methods that might have fewer byproducts?
A3: Yes, significant research has focused on developing more efficient and environmentally friendly synthetic routes.
-
Copper-Catalyzed Reactions: Many modern procedures utilize copper catalysts, which can often proceed under milder conditions and may offer better selectivity.[16][17] Some methods even use air as the oxidant, which is a green chemistry principle.[16]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, combine three or more starting materials in a single step to build complex molecules with high atom economy, often reducing the number of purification steps and potential for byproduct formation.[18][19][20]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and sometimes improve yields and reduce byproduct formation by providing rapid and uniform heating.[11]
Experimental Protocols
Protocol 1: Trial Reaction for Optimization
This protocol is designed for efficiently testing different reaction conditions on a small scale to identify optimal parameters before committing large quantities of starting materials.[1]
-
Setup: Arrange a series of small reaction vials (e.g., 1-2 mL) in a heating block. Each vial will represent a different reaction condition (e.g., different temperature, solvent, or catalyst).
-
Reagent Preparation: Prepare stock solutions of your 2-aminopyridine and carbonyl compound in a suitable solvent.
-
Reaction Initiation: To each vial, add the appropriate amounts of the stock solutions and any other reagents (e.g., base, catalyst).
-
Execution: Place the vials in the heating block set to the desired temperatures. Allow the reactions to proceed for a set amount of time.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each vial and analyze it by TLC or LC-MS to monitor the formation of the product and any byproducts.
-
Analysis: After the experiment, compare the results from each vial to determine the conditions that provide the highest yield and purity of the desired imidazo[1,2-a]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio-conferences.org [bio-conferences.org]
- 20. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Groebke–Blackburn–Bienaymé Reaction Technical Support Center
Welcome to the Technical Support Center for the Groebke–Blackburn–Bienaymé (GBB) Reaction. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your GBB experiments. As Senior Application Scientists, we have compiled this guide to provide not only solutions but also the underlying mechanistic reasoning to empower your research.
Troubleshooting Guide: Navigating Common Side Reactions
The Groebke–Blackburn–Bienaymé reaction is a powerful tool for the synthesis of fused 3-aminoimidazoles. However, like any multicomponent reaction, it is susceptible to side reactions that can impact yield, purity, and reproducibility. This guide addresses the most common issues in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve it?
Answer: Low or no yield in a GBB reaction is a common issue that can often be traced back to several key factors related to reactants, catalysts, and reaction conditions.
Underlying Causality:
The GBB reaction hinges on the efficient formation of a key imine intermediate from the aldehyde and the amidine, which is then trapped by the isocyanide.[1][2] Any factor that inhibits imine formation or promotes decomposition of reactants or intermediates will lead to low yields.
Troubleshooting Workflow:
Step-by-Step Protocol & Explanation:
-
Reagent Quality Check:
-
Aldehydes: Aliphatic aldehydes are prone to oxidation and polymerization. It is recommended to use freshly distilled or purchased aldehydes. Aromatic aldehydes are generally more stable.
-
Isocyanides: Isocyanides, known for their strong odors, can decompose over time, especially if exposed to moisture or acid.[3] Their purity should be checked before use.
-
Amidines: The purity of the amidine component is crucial. Electron-poor amidines, such as those with nitro groups, are known to be less reactive and may result in lower yields.[4]
-
-
Catalyst and Solvent Optimization:
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed. Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄) are effective.[5][6] If one class of catalyst is giving poor results, switching to the other may be beneficial. Scandium triflate is often reported as a highly efficient catalyst.[5]
-
Solvent Selection: Polar protic solvents like methanol and ethanol are commonly used and have been shown to act as co-catalysts, accelerating key steps.[7] However, in some cases, particularly with electron-poor amidines, these solvents can lead to side reactions like the addition of the solvent to the Schiff base intermediate.[4] In such cases, switching to a less nucleophilic solvent like trifluoroethanol or a non-protic solvent like dichloromethane (DCM) or toluene may improve yields.[4]
-
-
Water Scavenging:
-
The initial step of the GBB reaction is the condensation of the aldehyde and amidine to form an imine, with the elimination of water. This equilibrium can be driven towards the imine by removing water. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields.[8]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Catalyst | Switch from Brønsted to Lewis acid (or vice versa). Sc(OTf)₃ is a good starting point. | Different catalysts can have varying efficiencies depending on the substrates. |
| Solvent | Start with methanol or ethanol. If side reactions are suspected, switch to TFE or DCM. | Alcohols can co-catalyze the reaction, but may also lead to side products. |
| Additives | Add a dehydrating agent like trimethyl orthoformate. | Drives the equilibrium towards the formation of the imine intermediate. |
| Temperature | Moderate heating (50-80 °C) can be beneficial, but higher temperatures may promote decomposition. | Balances reaction rate with potential for side reactions. |
FAQ 2: Formation of Acyclic Byproducts (Ugi-type Products)
Question: My reaction with an aliphatic aldehyde is producing a significant amount of an acyclic byproduct alongside my desired fused imidazole. What is this byproduct and how can I prevent its formation?
Answer: The formation of an acyclic byproduct, particularly with aliphatic aldehydes, is often due to a competing Ugi-type reaction pathway.
Mechanistic Insight:
The GBB reaction is mechanistically related to the Ugi four-component reaction.[1][2][9] In the GBB pathway, the nitrilium intermediate formed after the isocyanide attacks the imine undergoes an intramolecular cyclization. However, if a nucleophile is present, it can be trapped, leading to an acyclic Ugi product. In the absence of an external acid component, the amidine itself can act as the nucleophile in a different manner, or trace water can lead to hydrolysis products. With aliphatic aldehydes, the formation of the Ugi adduct can sometimes be competitive.[5]
Troubleshooting and Mitigation Strategies:
-
Choice of Reaction Components:
-
Aldehydes: This side reaction is more prevalent with electron-rich aliphatic aldehydes. If possible, using an aromatic aldehyde is less likely to produce Ugi-type byproducts.[5]
-
Isocyanides: Aromatic isocyanides can sometimes favor the GBB pathway more than aliphatic ones.
-
-
Reaction Conditions:
-
Catalyst: The choice of acid catalyst can influence the reaction pathway. Stronger Lewis acids like Sc(OTf)₃ may favor the intramolecular cyclization required for the GBB product.
-
Solvent: Non-nucleophilic solvents such as toluene or dichloromethane might suppress the formation of Ugi-type products by minimizing the presence of alternative nucleophiles.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired GBB product.
-
Purification Tip: The GBB product is typically more rigid and less polar than the acyclic Ugi byproduct. This difference in polarity can often be exploited for separation by column chromatography.
FAQ 3: Formation of Regioisomers
Question: I am observing two products with identical mass spectra but different NMR spectra. Could these be regioisomers, and how can I control the regioselectivity?
Answer: The formation of regioisomers is a known side reaction in the GBB protocol, particularly when using unsymmetrical amidines or highly reactive aldehydes.[4][10]
Mechanistic Explanation:
The GBB reaction can proceed via two pathways, leading to regioisomers. The "normal" pathway involves the attack of the isocyanide on the imine formed from the exocyclic nitrogen of the amidine. An "inverse" pathway can occur if the imine is formed with the endocyclic nitrogen.[4] While the normal GBB product is major for most cyclic amidines, certain substrates, like 2-aminopyrimidines, are known to form both regioisomers.[4]
Strategies for Controlling Regioselectivity:
-
Amidine Selection: If possible, choose a symmetrical amidine to avoid the possibility of regioisomer formation. If an unsymmetrical amidine is required, be aware that a mixture of products may be unavoidable.
-
Aldehyde Reactivity: Highly reactive aldehydes, such as formaldehyde, are more prone to reacting with both nitrogen atoms of the amidine, leading to a mixture of regioisomers.[10] Using a less reactive, bulkier aldehyde may improve regioselectivity.
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome, although this is often substrate-dependent and may require empirical optimization.
Analytical Note: Regioisomers can be difficult to separate due to their similar physical properties. Careful analysis of 1H and 13C NMR, as well as 2D NMR techniques like NOESY, may be required to confirm the structures of the isomers. X-ray crystallography is the definitive method for structure elucidation if suitable crystals can be obtained.[4]
FAQ 4: Hydrolysis of Intermediates or Products
Question: My reaction mixture is complex, and I suspect some of my starting materials or intermediates are hydrolyzing. How can I prevent this?
Answer: Hydrolysis is a potential side reaction, especially given that the GBB reaction is often run in protic solvents and is acid-catalyzed. The primary points of vulnerability are the imine intermediate and the isocyanide starting material.
Chemical Principles:
-
Imine Hydrolysis: The formation of the imine from the aldehyde and amidine is a reversible reaction. In the presence of excess water, the equilibrium can shift back towards the starting materials, effectively reducing the concentration of the key intermediate.[11][12][13]
-
Isocyanide Hydrolysis: Isocyanides are sensitive to aqueous acid and can hydrolyze to formamides.[3] This not only consumes the isocyanide but can also introduce formamide impurities into the reaction mixture.
Preventative Measures:
-
Dry Reaction Conditions:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Use of Dehydrating Agents: As mentioned for improving yield, adding a dehydrating agent like trimethyl orthoformate or molecular sieves is a highly effective strategy to prevent hydrolysis of the imine intermediate.[8]
-
Order of Addition: In some cases, pre-forming the imine by stirring the aldehyde and amidine with a dehydrating agent before adding the isocyanide and catalyst can minimize side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. As a key heterocyclic building block, the integrity of this compound is paramount for the success of your research and development efforts. Inconsistent experimental outcomes can often be traced back to unforeseen compound instability in solution. This guide is designed to provide you with the expertise and practical protocols to ensure the reliability of your results by understanding, controlling, and verifying the stability of this molecule in your specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of this compound in solution.
Part 1: Foundational Handling and Storage
Question 1: What are the best practices for storing this compound in its solid and solution forms?
Answer: Proper storage is the first line of defense against degradation.
-
Solid Form: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Based on standard laboratory practice for chemical reagents, we recommend storage at 2-8°C.
-
Solution Form (Stock Solutions): We strongly advise preparing solutions fresh for each experiment. The imidazo[1,2-a]pyridine scaffold is generally stable, but the carboxylic acid functionality introduces pH-dependent solubility and potential reactivity.[3][4] If you must store stock solutions (typically in DMSO or DMF), prepare concentrated aliquots and store them at -20°C or -80°C to minimize degradation and prevent multiple freeze-thaw cycles. Protect all solutions from light to mitigate the risk of photodegradation.
Question 2: What are the recommended solvents for dissolving this compound?
Answer: Solvent selection is critical and depends on the intended application.
-
Organic Solvents: For creating high-concentration stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for similar imidazopyridine derivatives.[5][6][7][8]
-
Aqueous Media: The solubility of this compound in aqueous buffers is highly pH-dependent.[9] As a carboxylic acid, its solubility dramatically increases at a pH above its pKa, where it exists as the more soluble carboxylate anion.[10][11] Conversely, the nitrogen atom in the imidazopyridine ring can be protonated at low pH. This amphoteric nature means that solubility must be empirically determined for your specific buffer system. Always verify that the compound has fully dissolved and that no precipitation occurs upon dilution of the organic stock into your aqueous experimental buffer.
Question 3: What are the primary environmental factors that can cause degradation of this compound in solution?
Answer: The stability of this compound in solution is primarily influenced by four key factors, which form the basis of industry-standard forced degradation studies.[12][13][14]
-
pH (Hydrolysis): Both strongly acidic and strongly basic conditions can promote hydrolysis. The fused imidazole ring system may be susceptible to cleavage under harsh pH conditions.
-
Temperature (Thermal Stress): Elevated temperatures can accelerate degradation reactions, most notably the potential for decarboxylation (loss of the -COOH group).
-
Light (Photostability): Aromatic heterocyclic systems, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV or high-intensity visible light.[5][15] This can lead to the formation of complex degradation products.
-
Oxidizing Agents: The presence of peroxides (which can be found in aged solvents like THF or dioxane) or other oxidizing species can lead to the formation of N-oxides or other oxidative degradation products.
Part 2: Troubleshooting and Proactive Stability Assessment
Question 4: My experimental results are inconsistent. How can I determine if compound degradation is the underlying cause?
Answer: Inconsistent data is a common sign of compound instability. The following logical workflow can help you diagnose the issue. The core principle is to treat your protocol as a self-validating system by including stability checkpoints.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. CAS 886363-98-0 | 7-Fluoroimidazo[1,2-A]pyridine-2-carboxylic acid - Synblock [synblock.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022) | P. Chaudhran | 16 Citations [scispace.com]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. As a privileged scaffold in medicinal chemistry, the successful synthesis and derivatization of imidazo[1,2-a]pyridines are crucial for advancing drug discovery programs.[1][2] This resource is structured to help you navigate the common challenges encountered in the lab, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Troubleshooting Guides
This section is organized by common reaction types used in imidazo[1,2-a]pyridine chemistry. Each entry is presented in a question-and-answer format to directly address specific experimental issues.
I. Core Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4][5] However, its efficiency can be sensitive to various parameters.
Question: My Groebke-Blackburn-Bienaymé reaction is giving a low yield and a complex mixture of side products. How can I optimize it?
Answer:
Low yields and side product formation in the GBB reaction often stem from suboptimal reaction conditions or the inherent reactivity of the substrates. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalytic System:
-
Acid Catalysis: The GBB reaction is typically acid-catalyzed. If you are using a Lewis acid like Sc(OTf)₃ or a Brønsted acid like HCl or p-toluenesulfonic acid (PTSA), ensure it is fresh and anhydrous.[3][6] The catalyst's role is to activate the aldehyde and facilitate the formation of the key N-acylimine intermediate.
-
Catalyst Loading: While catalytic amounts are standard, for sluggish reactions, particularly with electron-rich aldehydes, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate and yield.[3]
2. Solvent Choice is Critical:
-
Polar Protic Solvents: Solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism by stabilizing charged intermediates.[3]
-
Aprotic Solvents: For sensitive substrates, aprotic solvents like dichloromethane (DCM) or acetonitrile can be effective, especially when paired with a dehydrating agent to drive the reaction forward.[6]
3. Address Water Content:
The formation of the N-acylimine intermediate generates water, which can hydrolyze the intermediate or the isocyanide reactant.
-
Dehydrating Agents: The addition of a dehydrating agent like trimethyl orthoformate can significantly improve yields by sequestering water.[6]
-
Azeotropic Removal: In higher boiling solvents like toluene, a Dean-Stark trap can be used to remove water azeotropically.
4. Substrate Considerations:
-
Aldehyde Reactivity: Electron-poor aldehydes are generally more reactive in the GBB reaction. If you are using an electron-rich aldehyde, you may need more forcing conditions (higher temperature, higher catalyst loading).[6]
-
Isocyanide Stability: Isocyanides can be prone to polymerization or hydrolysis under acidic conditions. Ensure your isocyanide is pure and added to the reaction mixture just before initiation.
5. Consider a One-Pot, Two-Step Process:
For particularly challenging substrates, a one-pot, two-step approach can be beneficial. First, form the imine from the 2-aminopyridine and aldehyde, and then add the isocyanide and catalyst. This can help to minimize side reactions involving the isocyanide.[6]
Experimental Protocol: Optimization of a GBB Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and anhydrous solvent (e.g., methanol or DCM).
-
If using a dehydrating agent, add trimethyl orthoformate (1.5 equiv).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 10-20 mol%).
-
Add the isocyanide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. C-H Functionalization: Controlling Regioselectivity
Direct C-H functionalization is an atom-economical way to introduce complexity to the imidazo[1,2-a]pyridine core. However, controlling the site of functionalization is a major challenge.[7]
Question: I am attempting a C-H functionalization of my imidazo[1,2-a]pyridine, but I am exclusively getting substitution at the C3 position. How can I achieve functionalization at other positions?
Answer:
The high reactivity of the C3 position is a well-documented characteristic of the imidazo[1,2-a]pyridine scaffold, making regioselectivity a significant hurdle.[8]
Understanding the Inherent Reactivity:
The C3 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack and radical substitution.[9][10] This is due to the electronic contribution from the nitrogen atoms in the imidazole ring.
Strategies for Altering Regioselectivity:
While C3 functionalization is predominant, achieving substitution at other positions is possible, though often more challenging.
-
Blocking the C3 Position: If your synthetic route allows, you can pre-functionalize the C3 position with a removable blocking group. A common strategy is to introduce a halogen (e.g., bromine or iodine) at C3, perform the desired functionalization at another position, and then remove the halogen via hydrogenolysis or other dehalogenation methods.
-
Directed C-H Activation: For functionalization of the pyridine ring (C5, C6, C7, C8), you can introduce a directing group onto the imidazo[1,2-a]pyridine core. For example, a directing group at the C2 position can facilitate ortho-metalation and subsequent functionalization at the C8 position.[10]
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can sterically hinder the C3 position, potentially allowing for functionalization at less reactive sites, although this is often substrate-dependent.
-
Visible Light Photocatalysis: Recent advances in visible-light-induced C-H functionalization have shown some promise in altering regioselectivity, although C3 functionalization often remains a competitive pathway.[9]
Workflow for Tackling Regioselectivity
Caption: Decision workflow for non-C3 functionalization.
III. Cross-Coupling Reactions with Halo-Imidazo[1,2-a]pyridines
Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. However, halo-imidazo[1,2-a]pyridines can be challenging substrates.
Question: My Suzuki-Miyaura coupling of a bromo-imidazo[1,2-a]pyridine is giving low yields. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings with heteroaromatic halides are a frequent issue.[11][12] The following factors should be investigated:
1. Catalyst and Ligand Selection:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient.[12][13] Consider using a more robust precatalyst like a Buchwald G3 or G4 palladacycle.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. For electron-rich imidazo[1,2-a]pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[14]
2. Base and Solvent System:
-
Base Strength and Solubility: The base activates the boronic acid for transmetalation. The choice of base is critical and often substrate-dependent. A common starting point is K₂CO₃ in a solvent mixture like dioxane/water. If this fails, screening other bases like K₃PO₄ or Cs₂CO₃ is recommended.[11][14]
-
Anhydrous vs. Aqueous Conditions: While many Suzuki couplings use aqueous bases, for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ might be necessary.[15]
3. Boronic Acid/Ester Stability:
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (hydrolysis back to the arene), a common cause of low yields.[12][13] Check the purity of your boronic acid by NMR.
-
More Stable Alternatives: If protodeboronation is suspected, switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[14]
4. Reaction Setup:
-
Degassing: The Pd(0) catalyst is sensitive to oxidation. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[11][12]
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Use a fresh catalyst or a more active precatalyst (e.g., Buchwald G3/G4). |
| Poor ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | |
| Ineffective base | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Protodeboronation | Unstable boronic acid | Use a more stable boronic ester (e.g., BPin, MIDA). |
| Homocoupling | Oxygen in the reaction | Ensure thorough degassing of the reaction mixture. |
| Dehalogenation | Side reaction after oxidative addition | Use milder reaction conditions (lower temperature, weaker base). |
Question: I'm struggling with a Sonogashira coupling of an iodo-imidazo[1,2-a]pyridine. What are the key parameters to optimize?
Answer:
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but its success with heteroaromatic substrates depends on careful optimization.[16][17]
1. Catalyst System:
-
Palladium and Copper Co-catalyst: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[17] The copper co-catalyst is crucial for activating the terminal alkyne.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to homocoupling of the alkyne (Glaser coupling). If you observe significant homocoupling, consider a copper-free Sonogashira protocol.[17]
2. Base and Solvent:
-
Amine Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX formed during the reaction.[17] The amine can also serve as the solvent.
-
Solvent Choice: Anhydrous and deoxygenated solvents like THF, DMF, or toluene are commonly used.[17]
3. Substrate and Reaction Conditions:
-
Halide Reactivity: The reactivity of the halo-imidazo[1,2-a]pyridine follows the order I > Br >> Cl. For less reactive bromides or chlorides, more active catalyst systems and higher temperatures may be required.
-
Temperature: Sonogashira couplings are often run at room temperature to moderate heat. Excessive temperatures can lead to catalyst decomposition and side reactions.
Question: My Buchwald-Hartwig amination of a chloro-imidazo[1,2-a]pyridine is not working. What should I try?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but coupling with less reactive aryl chlorides requires careful selection of the catalyst system.[18][19]
1. Modern Catalyst Systems are Key:
-
Ligand Choice: For challenging substrates like chloro-imidazo[1,2-a]pyridines, first and second-generation Buchwald-Hartwig ligands may not be effective. It is crucial to use modern, sterically hindered, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.[20][21] These ligands promote the difficult oxidative addition of the aryl chloride and facilitate reductive elimination.
-
Precatalysts: Using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) can provide more reproducible results than generating the active catalyst in situ.[20]
2. Base Selection:
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[20] The solubility of the base is also a critical factor.
3. Solvent:
-
Aprotic, Non-coordinating Solvents: Solvents like toluene, dioxane, or THF are typically used. The solvent must be anhydrous, as water can interfere with the base and the catalyst.[20]
Table 2: Catalyst/Ligand Selection for Buchwald-Hartwig Amination
| Substrate | Amine | Recommended Ligand Generation | Example Ligands |
| Aryl Iodide/Bromide | Primary/Secondary Alkyl | 2nd or 3rd Generation | XPhos, RuPhos |
| Aryl Chloride | Primary/Secondary Alkyl | 3rd or 4th Generation | BrettPhos, RuPhos |
| Aryl Bromide/Chloride | Primary/Secondary Aryl | 3rd or 4th Generation | BrettPhos, SPhos |
IV. Classical Condensations: Moving Beyond Harsh Conditions
Question: The Ullmann condensation to synthesize an N-arylimidazo[1,2-a]pyridine requires very high temperatures and stoichiometric copper. Are there milder, more efficient alternatives?
Answer:
Yes, the classical Ullmann condensation, which often requires harsh conditions (>200 °C), has been largely superseded by modern copper- and palladium-catalyzed C-N coupling reactions that proceed under much milder conditions.[22]
1. Modern Copper-Catalyzed N-Arylation (Ullmann-type Reactions):
-
Ligand-Accelerated Catalysis: The key to modern Ullmann-type reactions is the use of a ligand to stabilize the copper catalyst and facilitate the coupling. Common ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.
-
Milder Conditions: These reactions can often be run at temperatures between 80-120 °C with catalytic amounts of a copper(I) source (e.g., CuI) and a suitable base (e.g., K₂CO₃ or K₃PO₄) in solvents like DMF or DMSO.
2. Palladium-Catalyzed Buchwald-Hartwig Amination:
As discussed previously, the Buchwald-Hartwig amination is an excellent and often preferred alternative to the Ullmann condensation for the synthesis of N-arylimidazo[1,2-a]pyridines, offering a broader substrate scope and milder reaction conditions.[18]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the imidazo[1,2-a]pyridine ring?
A1: For electrophilic and radical substitutions, the general order of reactivity is C3 > C1 > C5 > C7 > C8 > C6. The C3 position is by far the most reactive.[8]
Q2: Are there any eco-friendly or metal-free methods for synthesizing the imidazo[1,2-a]pyridine core?
A2: Yes, there is a growing interest in developing greener synthetic protocols. Metal-free methods often involve condensations of 2-aminopyridines with various carbonyl compounds or alkynes, sometimes promoted by iodine or acidic catalysts.[23] Microwave-assisted synthesis in green solvents like water or ethanol is also a popular approach to reduce reaction times and energy consumption.[24]
Q3: What are the best analytical techniques to monitor the progress of these reactions and characterize the products?
A3: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid qualitative monitoring. For more detailed analysis of reaction progress and purity, liquid chromatography-mass spectrometry (LC-MS) is ideal. Final product characterization should always be done using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity.
Q4: I am planning a multi-step synthesis involving an imidazo[1,2-a]pyridine core. Are there any functional group compatibility issues I should be aware of?
A4: The imidazo[1,2-a]pyridine core is generally stable. However, the basic nitrogen atoms can interfere with certain reactions. For example, in metal-catalyzed reactions, the nitrogen atoms can coordinate to the metal center and potentially inhibit catalysis. The electron-rich nature of the ring system also makes it susceptible to oxidation under harsh conditions. It is always advisable to consider protecting group strategies for sensitive functional groups on your substrates.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3 regioselectivity: a major constraint in the drug development with imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Evaluating Small Molecules on the Imidazo[1,2-a]pyridine Scaffold and Beyond
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: IRAK4, a Master Kinase in Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as the apical signaling node in the innate immune pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2][3] This event initiates the assembly of a larger signaling complex known as the Myddosome, where IRAK4 phosphorylates and activates IRAK1.[3][4] This phosphorylation cascade ultimately leads to the activation of downstream pathways, including NF-κB and MAPKs, driving the expression of a host of pro-inflammatory cytokines and chemokines.[1][5]
Given its essential, non-redundant role as the "master IRAK," the kinase activity of IRAK4 is indispensable for signal transduction.[2][6] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a highly compelling therapeutic target.[1][7] The development of small molecule inhibitors targeting IRAK4 has therefore become an area of intense research.
While the specific molecule "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" is not widely documented as a standalone inhibitor, the imidazo[1,2-a]pyridine core is a privileged scaffold in kinase inhibitor design.[6][8] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups that can form key interactions within the ATP-binding pocket of kinases like IRAK4. The strategic placement of substituents, such as a fluorine atom at the 7-position, can significantly enhance potency and modulate pharmacokinetic properties.[9][10] This guide will compare several leading clinical-stage IRAK4 inhibitors, some of which are built upon similar heterocyclic scaffolds, to provide a comprehensive performance overview.
Comparative Analysis of Leading IRAK4-Targeted Therapeutics
The landscape of IRAK4-targeted drugs is evolving, with several candidates progressing through clinical trials. These agents differ not only in their chemical structure but also in their mechanism of action and selectivity profile. Here, we compare three prominent small-molecule inhibitors and a novel protein degrader.
| Compound Name | Alternative Names | Mechanism of Action | Primary Target(s) | Therapeutic Areas | Developer |
| Zimlovisertib | PF-06650833 | Reversible Kinase Inhibitor | IRAK4 | Rheumatoid Arthritis, Hidradenitis Suppurativa, COVID-19 | Pfizer |
| Emavusertib | CA-4948 | Reversible Kinase Inhibitor | IRAK4, FLT3 | Hematologic Malignancies (AML, MDS, Lymphoma) | Curis / Aurigene |
| Edecesertib | GS-5718 | Reversible Kinase Inhibitor | IRAK4 | Rheumatoid Arthritis, Cutaneous Lupus Erythematosus | Gilead Sciences |
| KT-474 | PROTAC Degrader | IRAK4 | Hidradenitis Suppurativa, Atopic Dermatitis | Kymera Therapeutics |
Inhibitor Deep Dive
-
Zimlovisertib (PF-06650833): Developed by Pfizer, Zimlovisertib is a highly potent and selective IRAK4 inhibitor.[9][11] Its development has focused on autoimmune and inflammatory conditions.[12] Preclinical data demonstrated its ability to block inflammatory responses in primary human cells and show efficacy in animal models of arthritis and lupus.[13][14] A key advantage is its targeted approach to the innate immune system, which may offer a distinct safety profile compared to broader-acting immunosuppressants.[15][16]
-
Emavusertib (CA-4948): Emavusertib is a potent, orally bioavailable inhibitor that uniquely targets both IRAK4 and FMS-like Tyrosine Kinase 3 (FLT3).[17][18] This dual-targeting mechanism is particularly relevant in hematologic malignancies.[19] Dysregulated IRAK4 signaling, often driven by mutations in the upstream adaptor MyD88, is a hallmark of certain lymphomas.[20] Concurrently, FLT3 mutations are common drivers in Acute Myeloid Leukemia (AML).[18] By inhibiting both pathways, Emavusertib has the potential to overcome resistance mechanisms and demonstrate robust anti-tumor activity.[5][18]
-
Edecesertib (GS-5718): Gilead's Edecesertib is another IRAK4 inhibitor being investigated for autoimmune diseases like rheumatoid arthritis and lupus.[1][12] Pharmacokinetic studies in humans have shown a half-life of 25-33 hours, supporting manageable dosing schedules.[1]
-
KT-474 (PROTAC Degrader): Unlike traditional inhibitors that block the kinase activity of a protein, KT-474 is a Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule induces the selective degradation of the IRAK4 protein by hijacking the cell's natural ubiquitin-proteasome system.[1] This approach offers a distinct advantage: by removing the entire protein, it eliminates both the kinase and the non-catalytic scaffolding function of IRAK4, which is also critical for Myddosome signal transduction.[1][21] Clinical studies have shown that KT-474 can achieve robust and sustained IRAK4 degradation in humans.[22][23]
Quantitative Performance Data
The potency of these compounds is typically assessed through biochemical assays, which measure direct inhibition of the isolated enzyme, and cell-based assays, which measure the functional consequence of target inhibition in a biological system.
| Compound | Assay Type | Metric | Value (nM) | Context / Notes |
| Zimlovisertib | Biochemical | IC₅₀ | 0.2 - 2.4 | Potency against purified IRAK4 enzyme.[9][24] |
| Cellular (PBMC) | IC₅₀ | 2.4 | Inhibition of R848-stimulated TNF-α production.[24] | |
| Emavusertib | Biochemical | IC₅₀ | 57 | Potency against purified IRAK4 enzyme.[24] |
| Cellular (THP-1) | IC₅₀ | <250 | Inhibition of TLR-stimulated cytokine release.[17][25] | |
| KT-474 | Cellular (PBMC) | DC₅₀ | ~1.26 | Concentration for 50% IRAK4 protein degradation.[22] |
| Cellular (PBMC) | DC₈₀ | ~4.1 | Concentration for 80% IRAK4 protein degradation.[22] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀/DC₈₀: Concentration for 50%/80% degradation.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway and Points of Intervention
The diagram below illustrates the central role of IRAK4 in TLR/IL-1R signaling and highlights the different mechanisms of action for kinase inhibitors versus protein degraders.
Caption: IRAK4 signaling cascade and intervention points.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating and comparing IRAK4 inhibitors.
Protocol 1: IRAK4 Biochemical Kinase Assay
This protocol determines the direct inhibitory activity of a compound on the purified IRAK4 enzyme.
Objective: To measure the in vitro half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant IRAK4.
Methodology:
-
Compound Preparation: Create a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in 100% DMSO.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[26]
-
Enzyme Solution: Dilute recombinant human IRAK4 enzyme to the desired concentration (e.g., 2-10 nM) in kinase buffer.[27][28]
-
Substrate/ATP Solution: Prepare a mix of a suitable peptide substrate (e.g., Myelin Basic Protein) and ATP at a concentration near its Michaelis constant (Km) in kinase buffer.[24]
-
-
Assay Execution (384-well plate format):
-
Add 50 nL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 5 µL of the IRAK4 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[24]
-
Detection:
-
Data Analysis:
-
Normalize the data using high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.[29]
-
Caption: Workflow for a biochemical IRAK4 kinase assay.
Protocol 2: Cell-Based TLR-Induced Cytokine Production Assay
This protocol assesses the ability of an inhibitor to block IRAK4-mediated signaling within a cellular context.
Objective: To determine the cellular IC₅₀ of a test compound by measuring the inhibition of cytokine production in response to a TLR agonist.
Methodology:
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1.[29]
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Assay Execution (96-well plate format):
-
Plate the cells at a predetermined density (e.g., 2 x 10⁵ cells/well).
-
Add the diluted compound to the cells and pre-incubate for 60 minutes at 37°C in a CO₂ incubator.[17]
-
-
Cell Stimulation:
-
Activate the IRAK4 pathway by adding a TLR agonist. A common choice is R848 (Resiquimod), which activates TLR7/8.[29]
-
Include unstimulated (vehicle only) and stimulated (agonist + vehicle) controls.
-
-
Incubation: Incubate the plates for 6-18 hours at 37°C.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of a downstream pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cytokine production data to the stimulated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Caption: Workflow for a cell-based cytokine inhibition assay.
Conclusion and Future Outlook
Targeting the master kinase IRAK4 presents a powerful strategy for treating a spectrum of inflammatory diseases and cancers. While sharing a common target, the leading drug candidates exhibit critical differences in their mechanism, selectivity, and intended clinical applications.
-
Zimlovisertib exemplifies a highly selective, potent inhibitor for autoimmune indications.
-
Emavusertib showcases a dual-inhibitor strategy, tackling both IRAK4 and FLT3 to create a targeted therapy for complex hematologic malignancies.
-
KT-474 represents a paradigm shift from kinase inhibition to protein degradation, offering the potential for more profound and durable pathway suppression by eliminating both the catalytic and scaffolding functions of IRAK4.
The choice of an optimal IRAK4-targeting agent will depend on the specific disease biology. For disorders driven purely by IRAK4 hyperactivation, a selective inhibitor like Zimlovisertib may be ideal. In cancers with multiple oncogenic drivers, a multi-targeted agent like Emavusertib could be more effective. Finally, for conditions where the scaffolding function of IRAK4 plays a significant role, a degrader like KT-474 may provide superior efficacy. The continued clinical development of these diverse agents will undoubtedly provide invaluable insights into the therapeutic potential of modulating this central node of innate immunity.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 13. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. onclive.com [onclive.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. curis.com [curis.com]
- 21. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - ProQuest [proquest.com]
- 22. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. benchchem.com [benchchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
Introduction: The Strategic Imperative of Fluorine in the Imidazopyridine Scaffold
An In-Depth Comparative Guide to Fluoro-Substituted Imidazopyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of several marketed drugs, including the well-known hypnotic agent zolpidem and the anxiolytic alpidem.[1] Its rigid, bicyclic structure and rich electronic features allow for versatile interactions with a wide range of biological targets, making it a focal point for the development of new therapeutic agents targeting the central nervous system (CNS) and beyond.[2][3]
In the quest to optimize drug candidates, the strategic incorporation of fluorine has become an indispensable tool.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Introducing fluorine can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase a drug's half-life and duration of action.[7][8]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and the basicity of nearby functional groups (pKa), which in turn affects solubility, cell membrane permeability, and blood-brain barrier penetration.[9][10][11]
-
Improve Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing potency and selectivity.[4]
This guide provides a comparative analysis of fluoro-substituted imidazopyridines versus their non-fluorinated parent compounds, grounded in experimental data. We will dissect the causal relationships between chemical structure and biological outcomes, provide detailed experimental protocols, and offer field-proven insights for researchers in drug development.
Core Comparative Case Study: Zolpidem vs. A Fluorinated Analog
To illustrate the impact of fluorination, we will focus on a compelling case study by Marcinkowska et al., who developed a series of fluorinated imidazo[1,2-a]pyridine derivatives based on the zolpidem scaffold.[12] Their objective was to create novel antipsychotic agents by leveraging the known affinity of this scaffold for the GABA-A receptor while improving its drug-like properties.[12][13] The primary compounds for our comparison are Zolpidem and its fluorinated derivative, Compound 26 (2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide).[12]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the non-fluorinated parent compound with its strategically fluorinated analog.
Table 1: Comparative Physicochemical and Biological Properties
| Parameter | Zolpidem (Non-fluorinated) | Compound 26 (Fluorinated) | Rationale for Change |
|---|---|---|---|
| Structure | Introduction of a fluorine atom at the para-position of the C-2 phenyl ring. | ||
| GABA-A (α1) Affinity (Ki, nM) | High | High | Fluorination maintained high affinity for the target receptor, indicating the modification was well-tolerated at the binding site.[12] |
| Metabolic Stability (% remaining) | Lower | Significantly Higher | The C-F bond at the para-position blocks a common site of aromatic hydroxylation by cytochrome P450 enzymes.[7][12] |
| In Vivo Antipsychotic-like Activity (MED, mg/kg) | 2.5 - 5 | 1 | The fluorinated compound showed significantly higher potency in the in vivo model.[12] |
| Duration of Action | Shorter | Longer | Enhanced metabolic stability directly correlates with a prolonged pharmacodynamic effect in vivo.[12] |
Analysis and Discussion: Synthesizing Data with Field-Proven Insights
Causality in Experimental Design: Why Fluorinate the Phenyl Ring?
The decision to introduce a fluorine atom at the para-position of the 2-phenyl ring was a deliberate strategic choice. In many drug molecules, phenyl rings are susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, which is a primary pathway for drug clearance and can lead to a short duration of action.[8] By placing a robust C-F bond at this "soft spot," the researchers hypothesized that they could block this metabolic pathway. The experimental data validates this choice, showing a marked increase in metabolic stability for the fluorinated Compound 26.[12] This is a classic example of using fluorine as a metabolic shield.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals a clear SAR: the introduction of a para-fluoro group on the C-2 phenyl ring of the imidazopyridine scaffold enhances metabolic stability and in vivo potency without compromising the high affinity for the GABA-A receptor.[12][14] This suggests that the electronic perturbation caused by the fluorine atom does not disrupt the key binding interactions within the receptor pocket but significantly improves the molecule's pharmacokinetic profile. The result is a more robust and effective drug candidate.[12]
Experimental Workflow: A Self-Validating System
The progression from initial design to in vivo validation follows a logical and self-validating pathway. The improved in vitro metabolic stability of Compound 26 provided a strong mechanistic hypothesis for its superior in vivo performance. The subsequent observation of a longer duration of action in the animal model directly confirmed this hypothesis, demonstrating the trustworthiness and predictive power of the experimental system.
Caption: Logical workflow from design to validation.
Experimental Protocols
The following are detailed methodologies representative of those used in the comparative study of fluoro-substituted imidazopyridines.
General Synthesis of a Fluoro-Substituted Imidazo[1,2-a]pyridine
This protocol describes a common synthetic route, the Tschitschibabin reaction, for creating the imidazopyridine core.[15]
Caption: General synthetic workflow.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylpyridine (1.0 eq) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq) in anhydrous ethanol.
-
Causality: Ethanol serves as a polar protic solvent suitable for this condensation reaction. Using a slight excess of the alpha-bromoketone ensures complete consumption of the starting aminopyridine.
-
-
Cyclization: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the bromo-ketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazopyridine ring.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Causality: Neutralization quenches any remaining acidic byproducts (like HBr) formed during the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Causality: The organic product is more soluble in ethyl acetate than in the aqueous phase, allowing for its efficient separation.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel.
-
Causality: This final step removes unreacted starting materials and impurities, yielding the pure fluoro-substituted imidazopyridine. Characterization is then confirmed using techniques like ¹H NMR and Mass Spectrometry.[16]
-
In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4) in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a critical cofactor for P450 enzymes). A parallel incubation without NADPH serves as a negative control where minimal metabolism is expected.
-
Causality: NADPH is required for the catalytic activity of cytochrome P450 enzymes. The no-NADPH control validates that the observed compound loss is enzyme- and cofactor-dependent.
-
-
Incubation: Incubate the reaction at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Causality: The cold solvent precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard is crucial for accurate quantification during analysis.
-
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time. A slower rate of disappearance indicates higher metabolic stability.
Conclusion
The strategic incorporation of fluorine into the imidazopyridine scaffold serves as a powerful demonstration of modern medicinal chemistry principles. As shown through the comparative case study of zolpidem and its fluorinated analog, a single fluorine atom can dramatically enhance a molecule's metabolic stability and in vivo duration of action without compromising its target affinity.[12] This targeted modification transforms a promising scaffold into a more viable drug candidate. The methodologies and workflows presented in this guide underscore the importance of a rational, data-driven approach where in vitro experiments provide a clear, mechanistic basis for predicting in vivo success. For researchers in drug development, the judicious use of fluorine remains a primary and highly effective strategy for overcoming pharmacokinetic challenges and optimizing the next generation of therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (F-IPA), a novel compound within the therapeutically significant imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine scaffold is a cornerstone of several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its potential for yielding new therapeutic agents.[1][2] This document outlines a strategic approach to evaluating F-IPA's efficacy, pharmacokinetics, and preliminary safety profile, comparing it with established compounds to ascertain its unique therapeutic value.
The core hypothesis, based on the well-documented activity of related analogs, is that F-IPA acts as a positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] This mechanism is central to the anxiolytic and anticonvulsant effects of many compounds in this class.[6][7][8] The inclusion of a fluorine atom at the 7-position is a deliberate medicinal chemistry strategy aimed at enhancing metabolic stability and improving pharmacokinetic properties, such as oral bioavailability.[9][10]
Comparative Framework: F-IPA vs. Alternatives
To establish a clear benchmark for F-IPA's performance, we will compare it against two key compounds:
-
Diazepam: A classic benzodiazepine and a standard-of-care anxiolytic that also acts as a positive allosteric modulator of the GABA-A receptor.
-
Zolpidem: A widely prescribed imidazo[1,2-a]pyridine hypnotic that exhibits selectivity for GABA-A receptor subtypes containing the α1 subunit.
This comparative approach will allow for a nuanced understanding of F-IPA's potential advantages, such as improved efficacy, a better side-effect profile (e.g., reduced sedation), or superior pharmacokinetic characteristics.
In Vivo Efficacy Assessment: Anxiolytic Activity
The elevated plus-maze (EPM) is a widely accepted rodent behavioral assay for assessing anxiety. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Protocol: Elevated Plus-Maze (EPM) Assay
-
Animal Model: Male BALB/c mice (8-10 weeks old) will be used, as this strain is known for its sensitivity in anxiety models.
-
Acclimatization: Animals will be acclimated to the housing facility for at least one week before the experiment and handled daily for three days prior to testing to minimize stress-induced variability.
-
Drug Administration:
-
F-IPA will be administered orally (p.o.) at doses of 1, 3, and 10 mg/kg.
-
Diazepam will be administered intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Zolpidem will be administered orally (p.o.) at a dose of 5 mg/kg.
-
A vehicle control group (0.5% methylcellulose in water) will be included.
-
-
Testing Procedure: Thirty minutes after drug administration, each mouse will be placed in the center of the EPM, facing an open arm. The animal's behavior will be recorded for 5 minutes using an automated tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor activity changes).
-
Hypothetical Comparative Efficacy Data
| Compound | Dose (mg/kg) | Route | Time in Open Arms (% of Total) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | p.o. | 15 ± 2.1 | 8 ± 1.5 | 15 ± 2.5 |
| F-IPA | 1 | p.o. | 25 ± 3.5 | 12 ± 2.0 | 16 ± 2.8 |
| F-IPA | 3 | p.o. | 40 ± 4.2 | 18 ± 2.5 | 17 ± 3.0 |
| F-IPA | 10 | p.o. | 45 ± 5.0 | 20 ± 2.8 | 14 ± 2.6 |
| Diazepam | 1 | i.p. | 42 ± 4.5 | 19 ± 2.6 | 10 ± 1.9 |
| Zolpidem | 5 | p.o. | 28 ± 3.8 | 14 ± 2.1* | 9 ± 1.5** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Interpretation: The hypothetical data suggest that F-IPA produces a dose-dependent anxiolytic effect, significantly increasing open arm exploration. Notably, at effective anxiolytic doses, F-IPA does not significantly alter total distance traveled, unlike diazepam and zolpidem, which show a reduction in locomotor activity, indicating a potential for reduced sedation.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of F-IPA is crucial for its development as a drug.[11][12] A comparative PK study will be conducted in Sprague-Dawley rats.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins will be used.
-
Drug Administration:
-
Intravenous (i.v.) administration of F-IPA (1 mg/kg) to determine clearance and volume of distribution.
-
Oral (p.o.) administration of F-IPA (10 mg/kg) to determine oral bioavailability.
-
-
Blood Sampling: Blood samples (approx. 100 µL) will be collected at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of F-IPA will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters will be calculated using non-compartmental analysis.
Hypothetical Comparative Pharmacokinetic Data
| Parameter | F-IPA | Compound X (Non-fluorinated analog) |
| Clearance (CL) (mL/min/kg) | 15 | 45 |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 2.8 |
| Half-life (t1/2) (h) | 4.5 | 1.5 |
| AUC (0-inf) p.o. (ng*h/mL) | 5500 | 1200 |
| Cmax p.o. (ng/mL) | 1200 | 450 |
| Oral Bioavailability (%F) | 65 | 20 |
Interpretation: The hypothetical data illustrate the potential benefits of the fluorine substitution in F-IPA. Compared to a hypothetical non-fluorinated analog, F-IPA exhibits lower clearance, a longer half-life, and significantly improved oral bioavailability.[9] These are desirable characteristics for a drug candidate, potentially allowing for less frequent dosing and a more consistent therapeutic effect.
Mechanism of Action: GABA-A Receptor Modulation
The proposed mechanism of F-IPA as a positive allosteric modulator of the GABA-A receptor can be visualized as follows.
Caption: F-IPA enhances GABA-A receptor activity allosterically.
Experimental Workflow for In Vivo Validation
The overall workflow for the in vivo validation of F-IPA can be summarized in the following diagram.
Caption: A streamlined workflow for F-IPA's in vivo validation.
Conclusion and Future Directions
This guide presents a robust, comparative strategy for the in vivo validation of this compound. The outlined experiments are designed to provide a clear, data-driven assessment of its potential as a novel anxiolytic agent. The hypothetical data suggest that F-IPA may offer a significant advantage over existing therapies, particularly in its potential for a reduced sedative effect and improved pharmacokinetic profile.
Successful validation through these studies would warrant further investigation into its chronic dosing safety, detailed mechanism of action on different GABA-A receptor subtypes, and efficacy in other relevant CNS disorder models. The systematic approach described herein is essential for de-risking the progression of F-IPA from a promising chemical entity to a potential clinical candidate.[13][14]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid [myskinrecipes.com]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds. Its synthetic accessibility and versatile derivatization have made it a cornerstone in the development of new therapeutics. A key strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid and its non-fluorinated parent, imidazo[1,2-a]pyridine-3-carboxylic acid. We will delve into the anticipated effects of 7-fluorination, supported by established principles of medicinal chemistry and data from related compounds, and provide detailed experimental protocols for their direct comparison.
The Strategic Advantage of Fluorination in Drug Design
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's properties. This "fluorine effect" can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.
-
Modulated Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can alter the pKa of nearby acidic and basic functional groups, impacting a compound's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and target binding.
-
Increased Lipophilicity (logP): In many cases, the introduction of a fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, this effect is context-dependent and can be influenced by the surrounding molecular environment.
-
Altered Conformation and Binding Affinity: The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.
This guide will explore how these principles are expected to manifest in the comparison of this compound and its non-fluorinated counterpart.
Physicochemical Properties: A Head-to-Head Comparison
Structural Comparison
The core difference lies in the substitution at the 7-position of the imidazo[1,2-a]pyridine ring.
Predicted Physicochemical Properties
The following table summarizes the predicted differences in key physicochemical parameters. These predictions are based on the known electronic effects of the fluorine atom.
| Property | Imidazo[1,2-a]pyridine-3-carboxylic acid (Predicted) | This compound (Predicted) | Rationale for the Predicted Difference |
| pKa (Carboxylic Acid) | Higher | Lower | The electron-withdrawing fluorine atom at the 7-position will stabilize the carboxylate anion through inductive effects, making the carboxylic acid more acidic (lower pKa). |
| pKa (Pyridine Nitrogen) | Higher | Lower | The electron-withdrawing effect of fluorine will decrease the electron density on the pyridine nitrogen, making it less basic (lower pKa of the conjugate acid). |
| logP | Lower | Higher | The introduction of a fluorine atom is generally expected to increase lipophilicity. |
| Metabolic Stability | Lower | Higher | The C7-H bond is a potential site for oxidative metabolism. Replacing it with a C-F bond is expected to block this metabolic pathway, leading to increased stability. |
Biological Activity: Potential Implications and a Proposed Comparative Study
The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for a variety of biological targets. Derivatives have shown promise as antimycobacterial agents and as inhibitors of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).
The predicted changes in physicochemical properties due to 7-fluorination can have significant consequences for biological activity:
-
Target Engagement: The altered pKa of the carboxylic acid and the pyridine nitrogen can influence the ionization state of the molecule within the target's binding pocket, potentially affecting key ionic interactions. The increased lipophilicity of the fluorinated analog may lead to enhanced membrane permeability and access to intracellular targets.
-
Pharmacokinetics: The anticipated increase in metabolic stability for the 7-fluoro analog could lead to a longer in vivo half-life and improved pharmacokinetic profile.
Proposed Comparative Biological Assay: In Vitro Kinase Inhibition
Given that imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, a direct comparison of the inhibitory activity of this compound and its non-fluorinated analog against a relevant kinase, such as IRAK4 or FLT3, would be highly informative.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, is a prime example of this double-edged sword. Its inherent ability to interact with a multitude of biological targets offers a rich landscape for drug discovery but also necessitates a rigorous evaluation of cross-reactivity.[1][2] This guide provides an in-depth, objective comparison of the potential cross-reactivity of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid , a compound of interest for its potential as a kinase inhibitor, against other alternatives, supported by established experimental methodologies.
While specific experimental data for this compound is not yet broadly published, its structural alerts, particularly the imidazo[1,2-a]pyridine core, suggest a likely interaction with the ATP-binding pocket of various kinases.[3] The fluorine substitution at the 7-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] Based on the known targets of the broader imidazo[1,2-a]pyridine class, we can hypothesize that its primary targets may include kinases such as FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both crucial players in oncology and inflammatory diseases.[5][6]
The Imperative of Selectivity Profiling
A kinase inhibitor's value is intrinsically linked to its selectivity. While some polypharmacology can be beneficial, promiscuous binding often leads to unforeseen toxicities and a narrow therapeutic window.[7][8] Therefore, a multi-pronged approach to characterizing the cross-reactivity profile is not just recommended; it is essential. This guide will focus on three cornerstone techniques: broad-panel kinase screening (kinome scanning), confirmation of cellular target engagement, and phenotypic assessment of off-target effects.
Comparative Analysis of Kinase Inhibition Profiles
To contextualize the potential cross-reactivity of this compound, we will compare its hypothetical profile with established FLT3 and IRAK4 inhibitors. This comparison will be based on data typically generated from a comprehensive kinase panel screen, such as KINOMEscan®.[9] The data is presented as either the percentage of inhibition at a fixed concentration or as dissociation constants (Kd), which provide a more quantitative measure of binding affinity.
| Compound | Primary Target(s) | Hypothetical Off-Target Profile (Select Kinases) |
| This compound | FLT3, IRAK4 | Moderate activity against other members of the SRC family kinases (e.g., LYN, FYN), potential for weak inhibition of CDKs and Aurora kinases. |
| Gilteritinib | FLT3, AXL | Known to inhibit other tyrosine kinases, including the TAM family (TYRO3, AXL, MER). |
| Quizartinib | FLT3 | Highly potent for FLT3, but with known off-target effects on KIT, PDGFRA, and RET. |
| Emavusertib (CA-4948) | IRAK4, FLT3 | Dual inhibitor with a distinct selectivity profile.[10][11] |
| Zimlovisertib (PF-06650833) | IRAK4 | Highly selective for IRAK4 with minimal off-target kinase activity reported.[12] |
This table presents a hypothetical profile for this compound for illustrative purposes, based on the known behavior of the scaffold.
Experimental Protocols for Assessing Cross-Reactivity
The following protocols represent the gold standard for elucidating the selectivity of a kinase inhibitor. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Comprehensive Kinase Profiling using KINOMEscan®
Objective: To quantitatively assess the binding affinity of this compound against a large panel of human kinases, identifying both primary targets and potential off-targets.
Causality: This competition binding assay provides a broad, unbiased view of the compound's interactions across the kinome.[9] By measuring the displacement of a known, immobilized ligand, we can determine the dissociation constant (Kd) for each kinase, offering a precise measure of binding affinity. A lower Kd value signifies a stronger interaction.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made to cover a wide concentration range for Kd determination.
-
Assay Execution: The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand in a multi-well plate.
-
Competition and Capture: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. The amount of captured kinase is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically visualized using a TREEspot™ interaction map, which provides a graphical representation of the kinase selectivity profile.[13]
Diagram 1: KINOMEscan® Experimental Workflow
A simplified workflow for the KINOMEscan® assay.
Protocol 2: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that this compound binds to its intended targets (e.g., FLT3, IRAK4) within a physiological cellular environment.
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] When a compound binds to its target protein in intact cells, the protein becomes more resistant to heat-induced denaturation. This allows for the direct measurement of target engagement in a more biologically relevant context than a purely biochemical assay.
Methodology:
-
Cell Treatment: Intact cells expressing the target kinase are treated with this compound or a vehicle control (DMSO).
-
Thermal Challenge: The cell suspensions are heated across a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram 2: Cellular Thermal Shift Assay (CETSA®) Workflow
The process of verifying target engagement using CETSA®.
Protocol 3: Phenotypic Screening for Off-Target Effect Identification
Objective: To identify potential off-target effects of this compound by observing its impact on cellular morphology, proliferation, and other phenotypic markers in a high-content imaging assay.
Causality: While kinase profiling provides a detailed map of molecular interactions, phenotypic screening offers a holistic view of the compound's cellular consequences.[1][16] Unexpected phenotypic changes can allude to the modulation of pathways not identified in initial biochemical screens, providing crucial information for safety and efficacy assessment.
Methodology:
-
Cell Plating and Treatment: A panel of diverse cell lines is plated in multi-well plates and treated with a range of concentrations of this compound.
-
Staining: After a set incubation period, the cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
High-Content Imaging: The plates are imaged using an automated fluorescence microscope.
-
Image Analysis: Sophisticated image analysis software is used to quantify a multitude of phenotypic parameters (e.g., cell count, nuclear size, cytoskeletal integrity, mitochondrial membrane potential).
-
Data Interpretation: The phenotypic profile of the test compound is compared to a reference library of compounds with known mechanisms of action. Deviations from the expected on-target phenotype can indicate off-target activities.
Navigating the Path Forward
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. However, its inherent promiscuity demands a disciplined and comprehensive approach to characterization. For a compound like This compound , a thorough investigation of its cross-reactivity is not merely a regulatory formality but a scientific necessity. By employing a combination of broad-based kinase screening, cellular target engagement assays, and unbiased phenotypic profiling, researchers can build a robust understanding of a compound's selectivity, paving the way for the development of safer and more effective medicines.
References
- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" nature. This core is present in several marketed drugs, including the sedative Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone, underscoring its therapeutic significance.[1][2] The wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antitubercular effects, has fueled extensive research into their structure-activity relationships (SAR).[3][4] This guide provides a comparative analysis of the SAR of these derivatives across different therapeutic areas, supported by experimental data and methodologies, to assist researchers in the rational design of novel drug candidates.
Anticancer Activity: Targeting Multiple Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways.[5] Key targets include PI3K/mTOR, Akt/mTOR, tubulin polymerization, and Nek2.[5][6]
Structure-Activity Relationship Insights:
The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the core scaffold.
-
Position 2: Substitution at the C-2 position with a phenyl ring is a common feature in many active compounds. The nature of the substituent on this phenyl ring can significantly influence potency.[1] For instance, in a series of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine analogs, the presence of specific substituents on the nitrophenyl ring was crucial for their anticancer effects.[7]
-
Position 3: The C-3 position is another critical point for modification. Introduction of various moieties at this position has led to the discovery of potent inhibitors of signaling pathways like PI3K/mTOR.[8][9]
-
Position 6: Modifications at the C-6 position have also yielded promising results. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent PI3Kα inhibitory activity.[10]
-
Position 7: The substituent at the C-7 position has been shown to influence the antimicrobial activity, which can be a desirable secondary property for anticancer agents.[1]
Comparative Data on Anticancer Activity:
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| 13k | PI3Kα | HCC827 (Lung) | 0.09 | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline core[10] |
| 15a | PI3K/mTOR | - | Potent dual inhibitor | Specific substitutions on the imidazo[1,2-a]pyridine core[8] |
| 28e | Nek2 | MGC-803 (Gastric) | 0.038 | Imidazo[1,2-a]pyridine core with specific side chains[6] |
| 12b | - | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | Tertiary butylamine at C-2 and phenylamine at C-3[11] |
| 6d, 6i | Caspase-3/9 | HepG2 (Liver) | - | S-alkyl/aryl moiety[12] |
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives against cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationship: Anticancer Mechanism
Caption: Inhibition of multiple signaling pathways by imidazo[1,2-a]pyridine derivatives leads to cancer cell death.
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][13] The incorporation of an azo group has also been explored to enhance antibacterial properties.[1]
Structure-Activity Relationship Insights:
The antimicrobial potency is significantly influenced by substituents at various positions of the imidazo[1,2-a]pyridine core.
-
Position 2: The nature of the group on the phenyl ring at the C-2 position plays a crucial role in determining antibacterial efficacy.[1]
-
Position 3: Introduction of a nitro group at the C-3 position has been investigated, although in some cases, the resulting 2-thiosubstituted-3-nitro imidazo[1,2-a]pyridine derivatives did not show antibacterial activity against the tested strains.[14]
-
Position 7: Substituents at the C-7 position have been shown to modulate the antimicrobial activity.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the minimum concentration of a compound required to inhibit the growth of a microorganism.
-
Microorganism Preparation: Grow the bacterial or fungal strain in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[15][16]
Structure-Activity Relationship Insights:
The anti-inflammatory activity is closely linked to the substitution pattern on the imidazo[1,2-a]pyridine nucleus.
-
Positions 2 and 3: The presence of two adjacent aryl groups at the C-2 and C-3 positions has been shown to enhance anti-inflammatory activity and COX-2 selectivity.[15]
-
Carboxylic Acid Derivatives: Imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated potent anti-inflammatory effects in vivo.[16]
Comparative Data on Anti-inflammatory Activity:
| Compound | Target | In Vivo Model | Activity | Key Structural Features |
| Compound 24 | COX-2 | Carrageenan-induced rat paw edema | 63.8% inhibition | Imidazo[1,2-a]pyrimidine nucleus with specific substitutions[15] |
| Compound 5 | COX-2 | Carrageenan-induced edema | More efficient than indomethacin | 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid[16] |
| Compound 2 | COX | Carrageenan-induced edema | More efficient than indomethacin | Imidazo[1,2-a]pyridine-2-carboxylic acid[16] |
Experimental Workflow: Anti-inflammatory Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorine: A Comparative Guide to 8-Fluoroimidazo[1,2-a]pyridine as a Bioisostere
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic substitution of one chemical group for another—a practice known as bioisosteric replacement—can be a game-winning move. This guide provides an in-depth technical comparison of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, a substitution that has gained traction in medicinal chemistry for its ability to fine-tune molecular properties and enhance biological activity. Drawing upon key case studies, we will explore the rationale, synthetic strategies, and tangible outcomes of this powerful drug design tactic.
The Principle of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism is a cornerstone of rational drug design, allowing medicinal chemists to modulate the physicochemical and pharmacological properties of a lead compound in a controlled manner. A bioisostere is a functional group or molecule that shares key characteristics—such as size, shape, and electronic distribution—with another, enabling it to be substituted while aiming to retain or improve the desired biological activity. This strategy can be employed to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles, or to circumvent toxicological liabilities.
The replacement of a nitrogen atom in a heterocyclic ring with a carbon-fluorine (C-F) moiety is a classic example of bioisosteric replacement. The 8-fluoroimidazo[1,2-a]pyridine scaffold serves as an effective mimic for the imidazo[1,2-a]pyrimidine core. This is attributed to the similar van der Waals radii of the fluorine atom and the nitrogen atom it replaces, as well as the comparable electrostatic potential and lipophilicity imparted by the C-F bond, which helps maintain the electron-deficient nature of the bicyclic aromatic ring system.
Physicochemical Properties: A Tale of Two Scaffolds
| Property | Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Rationale for Bioisosteric Replacement |
| Electronic Profile | Electron-deficient due to the presence of two nitrogen atoms in the pyrimidine ring. | Electron-deficient due to the electronegativity of the fluorine atom and the pyridine nitrogen. | Mimics the electrostatic surface and helps maintain key interactions with biological targets, such as π-π stacking. |
| Lipophilicity | Generally more polar. | Can be more lipophilic, potentially improving membrane permeability. | Allows for fine-tuning of the overall lipophilicity of the molecule to optimize ADME properties. |
| Metabolic Stability | The pyrimidine ring can be susceptible to oxidative metabolism. | The C-F bond is exceptionally strong and resistant to metabolic cleavage. | Can block sites of metabolism, leading to improved pharmacokinetic profiles and increased in vivo exposure. |
| Hydrogen Bonding | The pyrimidine nitrogen can act as a hydrogen bond acceptor. | The fluorine atom is a weak hydrogen bond acceptor. | While a potential difference, the overall impact on binding depends on the specific protein-ligand interactions. |
Case Study 1: Enhancing Potency of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous human cancers. In a notable study, the bioisosteric replacement of an imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine scaffold led to the discovery of highly potent and selective c-Met inhibitors.[1]
The rationale behind this substitution was to mimic the electron-deficient nature of the N-8 atom in the original scaffold, which is crucial for a π-π stacking interaction with Tyr-1230 in the c-Met active site.[1] The introduction of the C-F bond at the 8-position successfully replicated this property, leading to compounds with nanomolar potency.[1]
Experimental Workflow for c-Met Inhibitor Evaluation
Caption: Workflow for the evaluation of 8-fluoroimidazo[1,2-a]pyridine based c-Met inhibitors.
Protocol: c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general framework for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
-
TR-FRET-enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 8-fluoroimidazo[1,2-a]pyridine test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution of c-Met kinase and the biotinylated peptide substrate in kinase buffer. Add this mixture to the assay wells.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to the wells to start the kinase reaction. The final ATP concentration should be at or near its Km for c-Met.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer. Add the detection mix to the wells to stop the reaction and initiate the FRET signal generation.
-
Signal Reading: Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light. Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and then the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic and Efficacy Studies
A lead compound identified from this series, with an 8-fluoroimidazo[1,2-a]pyridine core, demonstrated good oral bioavailability (F = 29%) and significant tumor growth inhibition (TGI = 75%) in a human non-small cell lung cancer (EBC-1) xenograft model in mice.[1] This highlights the successful translation of in vitro potency to in vivo efficacy, a critical step in drug development.
Case Study 2: Mimicking a Key Scaffold in GABAA Receptor Modulators
The gamma-aminobutyric acid type A (GABAₐ) receptor is a crucial target for therapies aimed at treating anxiety, epilepsy, and sleep disorders. In a seminal study, the 8-fluoroimidazo[1,2-a]pyridine ring system was successfully employed as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine core in a series of allosteric modulators of the GABAₐ receptor.[2]
The researchers established the physicochemical mimicry between the two scaffolds using both in silico calculations and traditional experimental techniques.[2] The resulting 3,7-disubstituted-8-fluoroimidazopyridine analog demonstrated comparable in vitro activity to its imidazo[1,2-a]pyrimidine counterpart, validating the utility of this bioisosteric replacement in a central nervous system (CNS) drug discovery program.[2]
Synthetic Protocol: General Route to 3,7-Disubstituted-8-fluoroimidazo[1,2-a]pyridines
The synthesis of the 8-fluoroimidazo[1,2-a]pyridine core typically involves the condensation of a 2-amino-3-fluoropyridine with a suitable bromoacetaldehyde derivative.[3] Further functionalization at the 3 and 7 positions can be achieved through various synthetic methodologies.
Caption: General synthetic scheme for 3,7-disubstituted-8-fluoroimidazo[1,2-a]pyridines.
Step-by-Step Procedure (Illustrative):
-
Cyclization: To a solution of 2-amino-3-fluoropyridine in a suitable solvent (e.g., ethanol), add a solution of bromoacetaldehyde (often generated in situ from its diethyl acetal). The reaction is typically carried out in the presence of a base, such as sodium bicarbonate. Heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 8-fluoroimidazo[1,2-a]pyridine core.
-
Functionalization at C3 and C7: The 8-fluoroimidazo[1,2-a]pyridine core can be further elaborated. For instance, halogenation at the 3- and 7-positions can be achieved using reagents like N-bromosuccinimide or N-iodosuccinimide. These halogenated intermediates can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at these positions.
The Unseen Data: The Importance of Negative Results
While the case studies presented here highlight the successful application of the 8-fluoroimidazo[1,2-a]pyridine bioisostere, it is crucial to acknowledge that not all bioisosteric replacements lead to the desired outcome. The decision to employ this strategy should always be guided by a thorough understanding of the target's structure-activity relationships (SAR). In some instances, the subtle changes in electronics or conformation introduced by the C-F bond may be detrimental to binding or lead to off-target effects. Unfortunately, such negative results are often underreported in the scientific literature. A comprehensive internal evaluation of each new application of this bioisosteric pair is therefore essential.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
The 8-fluoroimidazo[1,2-a]pyridine scaffold has proven to be a valuable bioisosteric replacement for the imidazo[1,2-a]pyrimidine ring system in diverse therapeutic areas, including oncology and neuroscience. Its ability to mimic the key physicochemical properties of its nitrogenous counterpart while offering potential advantages in metabolic stability and lipophilicity makes it an attractive option for lead optimization. The successful case studies presented in this guide underscore the power of this strategy to unlock new chemical space and generate novel drug candidates with improved pharmacological profiles. As with any tool, its application requires careful consideration of the specific biological target and the desired property modulations. However, when wielded with expertise, the 8-fluoroimidazo[1,2-a]pyridine bioisostere can be a decisive factor in the journey from a promising lead to a life-changing medicine.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Selectivity profiling of "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" against other kinases
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It dictates not only the therapeutic efficacy but also the potential off-target effects and overall safety profile of a drug candidate. This guide provides an in-depth look at the selectivity profiling of kinase inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold. While "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" represents a potential building block within this chemical class, we will use the well-characterized multi-targeting tyrosine kinase inhibitor, Anlotinib, as a prime exemplar to illustrate the principles and methodologies of kinase selectivity profiling.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous compounds targeting a range of kinases.[1][2][3][4][5] Its rigid, bicyclic structure provides a robust platform for the strategic placement of functional groups to achieve potent and selective inhibition of specific kinases.
Anlotinib: A Case Study in Multi-Targeting Kinase Inhibition
Anlotinib is a potent oral tyrosine kinase inhibitor designed to primarily target key kinases involved in tumor angiogenesis and proliferation.[6][7][8] Its development showcases how the imidazo[1,2-a]pyridine scaffold can be elaborated to create a multi-targeting agent with significant clinical utility.
Primary Kinase Targets of Anlotinib
Anlotinib has demonstrated inhibitory activity against a range of receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Anlotinib potently inhibits VEGFR1, VEGFR2 (KDR), and VEGFR3, key mediators of angiogenesis.[6][9] In vitro studies have indicated that its potency against VEGFR2/KDR and VEGFR3 is significantly higher than that of sunitinib and sorafenib.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): The inhibitor targets FGFR1, FGFR2, and FGFR3, which are implicated in tumor cell proliferation and resistance to anti-angiogenic therapies.[6][9]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Anlotinib inhibits PDGFRα and PDGFRβ, which play roles in both tumor growth and angiogenesis.[6][9]
-
Other Key Kinases: The inhibitory spectrum of Anlotinib also includes c-Kit, Ret, Aurora-B, c-FMS, and Discoidin Domain Receptor 1 (DDR1).[9]
This multi-targeted profile allows Anlotinib to exert a broad anti-tumor effect by simultaneously inhibiting multiple pathways crucial for cancer progression.[10]
Comparative Kinase Selectivity Profile
To truly understand the selectivity of a compound like Anlotinib, it is essential to compare its inhibition profile against that of other kinase inhibitors. The table below provides a conceptual comparison based on publicly available data for Anlotinib and other well-known multi-targeting kinase inhibitors.
| Kinase Target | Anlotinib | Sunitinib | Sorafenib |
| VEGFR1/2/3 | +++ | +++ | +++ |
| PDGFRα/β | +++ | +++ | ++ |
| FGFR1/2/3 | +++ | + | ++ |
| c-Kit | ++ | +++ | ++ |
| Ret | ++ | ++ | ++ |
| FLT3 | - | ++ | ++ |
| BRAF | - | - | +++ |
| Aurora-B | + | - | - |
| Data is a qualitative summary for illustrative purposes based on published literature. +++ indicates high potency, ++ moderate potency, + low potency, and - indicates little to no reported activity. |
This comparative view highlights the unique selectivity profile of Anlotinib, particularly its potent inhibition of the FGFR family, which distinguishes it from inhibitors like Sunitinib.
Experimental Protocol for Kinase Selectivity Profiling
The following is a detailed, step-by-step methodology for determining the kinase selectivity profile of a novel compound, such as a new derivative of "this compound." This protocol is based on a competition binding assay format, a widely used method for large-scale kinase screening.
Principle of the Assay
This assay measures the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The amount of tagged ligand that remains bound to the kinase is inversely proportional to the affinity of the test compound for that kinase.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve the test compound (e.g., a novel imidazo[1,2-a]pyridine derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range that will be used to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited). A common starting range is 100 µM to 1 nM.
-
-
Assay Plate Preparation:
-
Using a multi-well plate (e.g., 384-well), add the diluted test compound to the appropriate wells.
-
Include positive control wells (containing a known inhibitor for each kinase) and negative control wells (containing only DMSO).
-
-
Kinase and Ligand Addition:
-
Add the kinase of interest to each well. A large panel of kinases (e.g., over 400) is typically used for comprehensive profiling.[11]
-
Add the tagged ligand to each well. The choice of ligand and tag will depend on the specific assay platform being used.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the amount of tagged ligand bound to each kinase. The detection method will vary depending on the assay technology (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or quantitative PCR).
-
-
Data Analysis:
-
For each kinase, plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
The selectivity of the compound is determined by comparing its IC50 values across the entire panel of kinases.
-
Visualizing the Workflow
Caption: Workflow for Kinase Selectivity Profiling.
Signaling Pathway Context: The VEGFR Pathway
To appreciate the significance of inhibiting specific kinases, it is crucial to understand their roles in cellular signaling. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a primary target of Anlotinib.
Caption: Simplified VEGFR Signaling Pathway.
By inhibiting VEGFR, Anlotinib effectively blocks the downstream signaling cascades that lead to angiogenesis and cell proliferation, two hallmarks of cancer.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a valuable starting point for the design of novel kinase inhibitors. As exemplified by Anlotinib, derivatives of this core structure can be developed into potent multi-targeting agents with significant therapeutic potential. A thorough understanding of a compound's kinase selectivity profile, obtained through rigorous experimental methodologies as outlined in this guide, is a critical step in the drug discovery and development process. This knowledge enables researchers to optimize lead compounds, predict potential toxicities, and ultimately develop safer and more effective targeted therapies.
References
- 1. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
"7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" versus other FLT3 inhibitors
A Senior Application Scientist's Field-Proven Guide to Assessing "7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid" and its Analogs Against Established FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
In the landscape of targeted cancer therapy, FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical molecular target in Acute Myeloid Leukemia (AML). Activating mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis, making the development of potent and selective FLT3 inhibitors a high-priority area of research.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of novel FLT3 inhibitors, using the promising imidazo[1,2-a]pyridine scaffold, represented here by "this compound," as a case study for comparison against established clinical agents.
The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of novel kinase inhibitors, including those targeting FLT3.[3][4][5] While specific data for this compound is not extensively published, related derivatives have demonstrated potent anti-FLT3 activity, including against resistance-conferring mutations.[3][6] This guide will, therefore, focus on the methodology for evaluating such a novel compound against the benchmarks in the field: Midostaurin, Sorafenib, and Gilteritinib.
The FLT3 Signaling Axis: A Prime Target in AML
Under normal physiological conditions, the FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[7][8] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are essential for cell survival and proliferation.[7][8]
In AML, two primary types of activating FLT3 mutations lead to ligand-independent, constitutive activation of the kinase:
-
Internal Tandem Duplications (ITD): Occurring in the juxtamembrane domain, these mutations are found in about 25% of AML patients and are associated with a particularly poor prognosis.[6][9]
-
Tyrosine Kinase Domain (TKD) mutations: These are typically point mutations, most commonly at the D835 residue, and are found in approximately 5-10% of cases.[6][10]
This constitutive signaling drives uncontrolled proliferation and survival of leukemic blasts, making FLT3 an ideal target for therapeutic intervention.
Caption: Simplified FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
A Comparative Look at FLT3 Inhibitors
The clinical landscape of FLT3 inhibitors includes first and second-generation agents, each with distinct profiles of potency, selectivity, and mechanisms for overcoming resistance.
| Inhibitor | Generation | Type | Target Mutations | Key Characteristics |
| Midostaurin | First | I (Broad-spectrum) | ITD and TKD | Multi-kinase inhibitor, approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[11][12][13][14] |
| Sorafenib | First | II (Broad-spectrum) | ITD | Initially developed as a Raf kinase inhibitor, it also targets FLT3.[9][15] Used off-label in various settings, including post-transplant maintenance.[2][16][17] |
| Gilteritinib | Second | I | ITD and TKD | Potent and selective inhibitor, approved for relapsed/refractory FLT3-mutated AML.[1][10][18][19] Also inhibits AXL kinase.[10][20] |
| Quizartinib | Second | II | ITD | Highly potent and selective for FLT3-ITD.[11][21] Recently approved for newly diagnosed FLT3-ITD positive AML.[11][21] |
| Imidazo[1,2-a]pyridine Derivatives | Novel/Investigational | I | ITD and TKD (potentially) | This class of compounds has shown promise in overcoming resistance mutations.[3][4][5][6] |
Type I vs. Type II Inhibitors: Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. This can have implications for activity against certain TKD mutations.[6] Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as Type-I inhibitors of FLT3.[3]
Experimental Workflow for Evaluating Novel FLT3 Inhibitors
A rigorous, multi-step approach is essential to characterize a novel inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Part 1: In Vitro Characterization
Biochemical Kinase Assays
Objective: To determine the direct inhibitory potency (IC50) of the test compound against wild-type and mutant FLT3 kinases and to assess its selectivity against a panel of other kinases.
Protocol: ADP-Glo™ Kinase Assay
This is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][22]
-
Reagents and Materials:
-
Recombinant human FLT3 (wild-type, ITD, D835Y mutants)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compound (e.g., this compound) and reference inhibitors (Gilteritinib, Midostaurin) dissolved in DMSO
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include DMSO-only wells as a "no inhibition" control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. Final concentrations should be optimized, but a typical starting point is 10 µM ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of FLT3. Comparing the IC50 values for wild-type and mutant forms of FLT3 reveals the compound's potency and any mutational preferences. Running the compound against a broad panel of other kinases (a service offered by many CROs) is crucial to assess its selectivity and predict potential off-target effects.
Cell-Based Assays
Objective: To evaluate the effect of the inhibitor on the viability, proliferation, and downstream signaling in AML cell lines with different FLT3 mutation statuses.
Cell Lines:
-
FLT3-ITD positive: MV4-11 (homozygous ITD), MOLM-13 (heterozygous ITD)[8][23]
-
FLT3-wild type: HL-60, THP-1[23]
Protocol 1: Cell Viability (MTT/CellTiter-Glo® Assay)
-
Procedure:
-
Seed AML cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).[24]
-
Add serial dilutions of the test compound and reference inhibitors.
-
Incubate for 72 hours at 37°C.[24]
-
Assess cell viability using either an MTT assay (measures metabolic activity) or a luminescent assay like CellTiter-Glo® (measures intracellular ATP).[24][25]
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration. A potent and selective inhibitor should show a significantly lower GI50 in FLT3-mutated cells compared to FLT3-wild type cells.
Protocol 2: Western Blotting for Phospho-FLT3 and Downstream Targets
-
Procedure:
-
Treat FLT3-ITD positive cells (e.g., MV4-11) with varying concentrations of the inhibitor for a short duration (e.g., 2-4 hours).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis: Quantify band intensities to demonstrate a dose-dependent inhibition of FLT3 autophosphorylation and the phosphorylation of its key downstream effectors.[26]
Part 2: In Vivo Efficacy Assessment
Objective: To evaluate the anti-leukemic activity of the inhibitor in animal models of AML.
Protocol: Subcutaneous Xenograft Model
This model is useful for initial efficacy and pharmacodynamic studies.
-
Procedure:
-
Subcutaneously inoculate immunodeficient mice (e.g., NOD/SCID) with MV4-11 cells.[20][25]
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
-
Administer the test compound and reference inhibitors orally at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-FLT3).[20]
-
Protocol: Disseminated Leukemia Model
This model more closely mimics human disease.
-
Procedure:
-
Intravenously inject immunodeficient mice with luciferase-tagged MV4-11 or MOLM-13 cells.[26]
-
Monitor disease progression via bioluminescent imaging.
-
Once the leukemic burden is established, begin treatment as described for the subcutaneous model.
-
The primary endpoint is overall survival. Kaplan-Meier survival curves are generated to compare treatment groups.[20][26]
-
Rationale: In vivo studies are critical to assess the compound's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties. A successful candidate will demonstrate significant tumor growth inhibition and/or a survival benefit with an acceptable safety profile.[20]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of next-generation FLT3 inhibitors. For a novel compound like "this compound," the systematic evaluation outlined in this guide is essential to define its therapeutic potential. By rigorously comparing its performance against established inhibitors such as Midostaurin, Sorafenib, and Gilteritinib across a cascade of biochemical, cellular, and in vivo assays, researchers can build a robust data package to support its advancement as a potential new therapy for FLT3-mutated AML. This structured approach ensures that only the most potent, selective, and efficacious candidates proceed toward clinical development, with the ultimate goal of improving outcomes for patients with this challenging disease.
References
- 1. Recent Drug Approvals for AML Part 1: FLT3 Inhibitors - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 12. onclive.com [onclive.com]
- 13. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]
- 14. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 15. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Frontiers | Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
- 19. jadpro.com [jadpro.com]
- 20. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDA approves quizartinib for newly diagnosed FLT3-ITD AML | VJHemOnc [vjhemonc.com]
- 22. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 23. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my aim is to equip you with not just a protocol, but a deep understanding of the principles behind these procedures, fostering a culture of safety and scientific integrity in your laboratory.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is crucial. This compound is a heterocyclic compound with a molecular formula of C8H5FN2O2 and a molecular weight of approximately 180.14 g/mol . While comprehensive toxicological data for this specific compound is not widely available, Safety Data Sheets (SDS) for closely related imidazo[1,2-a]pyridine derivatives indicate several potential hazards.
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many related heterocyclic carboxylic acids, this compound is classified as a skin and eye irritant.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological and ecotoxicological effects are not fully characterized. Therefore, it must be handled with the assumption that it is potentially hazardous upon acute and chronic exposure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1159827-76-5 | BLDpharm[1] |
| Molecular Formula | C8H5FN2O2 | BLDpharm[1] |
| Molecular Weight | 180.14 g/mol | BLDpharm[1] |
| Appearance | Solid (powder) | General laboratory knowledge |
| Storage | Sealed in a dry environment at 2-8°C | BLDpharm[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential to prevent skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator or a higher level of respiratory protection is necessary to prevent inhalation.
Spill Management: A Calm and Methodical Approach
Accidents can happen, but a well-rehearsed spill response plan can mitigate the risks. The following procedure should be followed for spills of powdered this compound.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
-
Assess the Situation: From a safe distance, evaluate the extent of the spill and any immediate hazards.
Spill Cleanup Protocol:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.
-
Gently Cover the Spill: To prevent the powder from becoming airborne, gently cover the spill with a damp paper towel or absorbent pad. Do not pour water directly onto the spill as this may cause it to spread.
-
Apply Absorbent Material: Once the powder is wetted, apply an inert absorbent material such as vermiculite or sand, working from the outside of the spill inwards.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools for this purpose.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a thorough rinse with water. For a final decontamination step, a 10% bleach solution can be used, followed by another water rinse to remove any corrosive residue.[2]
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves, absorbent pads, and paper towels, must be placed in the hazardous waste container.
Caption: Workflow for the safe cleanup of a powdered chemical spill.
Proper Disposal Procedures: A Step-by-Step Guide
Due to its potential hazards and the lack of specific, validated neutralization protocols, this compound must be disposed of as hazardous chemical waste. Attempting to neutralize the compound without a thoroughly tested and understood procedure can be dangerous and may produce byproducts of unknown toxicity.
Waste Segregation and Labeling:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused compound, contaminated PPE, and spill cleanup materials. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Labeling: The hazardous waste label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The relevant hazard characteristics (e.g., "Irritant")
-
Regulatory Compliance:
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste containing pyridine and its derivatives may be classified under the hazardous waste code F005 .[3][4] This classification is for wastes from non-specific sources and includes spent non-halogenated solvents such as pyridine.[4] It is crucial to note that hazardous waste regulations can vary significantly by state.[5] Some states may have more stringent requirements or different waste codes. Therefore, you must consult your institution's Environmental Health and Safety (EHS) department and your state's environmental protection agency for specific guidance.
Disposal Workflow:
Caption: Step-by-step process for the proper disposal of this compound waste.
Final Steps for Disposal:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always prioritize safety and when in doubt, consult with your institution's safety professionals.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. qmul.ac.uk [qmul.ac.uk]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Hazardous Waste Variations by State Matrix [rila.org]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
For Immediate Use by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives represent a promising class of molecules with significant therapeutic potential.[1][2] As with any novel chemical entity, a thorough understanding of its potential hazards and the requisite safety protocols is paramount to ensuring the well-being of our researchers. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE).
Hazard Assessment: Understanding the Risk Profile
While a comprehensive toxicological profile for this compound is still under development, preliminary data and analysis of structurally similar compounds, such as other imidazopyridine and fluorinated organic compounds, allow for a robust initial hazard assessment.[3][4][5] The primary hazards associated with this compound are anticipated to be:
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[4][6][8]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[7][9]
Due to the presence of the fluoro- group, hazardous decomposition products such as hydrogen fluoride may be formed under certain conditions, such as in a fire.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if handled in a certified chemical fume hood |
| Chemical synthesis and reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemical-resistant apron | Recommended if there is a potential for aerosol generation, even within a fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[10][11] |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if performed in a well-ventilated area or fume hood |
| Handling of bulk quantities | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved air-purifying respirator (APR) with appropriate cartridges is mandatory.[11] |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved air-purifying respirator (APR) or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[11][12] |
Glove Selection: The choice of glove material is critical. While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves are generally recommended for handling pyridine derivatives and many organic acids.[13][14] It is imperative to inspect gloves for any signs of degradation before and during use and to change them frequently.[13][15]
Procedural Guidance: Minimizing Exposure
Beyond PPE, adherence to strict operational protocols is essential for minimizing the risk of exposure.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially when handling the solid powder or performing reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[9][15]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[10][16]
Standard Operating Procedures (SOPs)
A detailed SOP for handling this compound should be written and readily available to all laboratory personnel.[3] The SOP should include the following steps:
-
Preparation:
-
Designate a specific area within the fume hood for the handling of the compound.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Handling:
-
Post-Handling:
Emergency Procedures: A Plan for the Unexpected
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[15]
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the affected area.
-
Follow institutional procedures for large chemical spills.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Containers must be clearly labeled with the chemical name and associated hazards.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart outlining the appropriate PPE levels for different laboratory tasks involving this compound.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is the bedrock of innovative and safe research. By understanding the potential hazards of this compound and diligently applying the PPE and handling protocols outlined in this guide, we can continue to push the boundaries of drug discovery while ensuring the safety of our most valuable asset: our scientists.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. epa.gov [epa.gov]
- 13. bio.vu.nl [bio.vu.nl]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

